4-(Aminomethyl)cyclohexylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZRUXYTNNVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332172 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-82-4 | |
| Record name | 4-Aminocyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanamine, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Aminomethyl)cyclohexylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Aminomethyl)cyclohexylamine. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable methodologies.
Chemical Structure and Identity
This compound is a diamine featuring a primary amine and an aminomethyl group attached to a cyclohexane ring at the 1 and 4 positions, respectively. The compound can exist as both cis and trans isomers, which may influence its biological activity and physical properties.
DOT Diagram of Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and may vary depending on the isomeric form (cis- or trans-).
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| CAS Number | 13338-82-4 | [1][2] |
| Boiling Point | 102-103 °C (at 15 Torr) | |
| Density | 0.923 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.51 ± 0.70 (Predicted) | |
| Topological Polar Surface Area | 52 Ų | [1] |
| Appearance | Colorless to almost colorless clear liquid |
Spectroscopic Data (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of 4-(BOC-Aminomethyl)cyclohexylamine (400 MHz, CDCl₃): While not the target compound, the spectrum of the BOC-protected version provides a reference for the signals of the cyclohexane ring and the aminomethyl protons.[3] Deprotection would lead to the disappearance of the tert-butyl signal and a shift in the signals of the adjacent protons.
¹³C NMR of Cyclohexylamine: The ¹³C NMR spectrum of cyclohexylamine shows signals for the carbon atoms of the cyclohexane ring. For this compound, additional signals for the aminomethyl carbon would be expected.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of an amine is characterized by N-H stretching vibrations. Primary amines typically show a pair of bands in the region of 3300-3500 cm⁻¹.[6] The IR spectrum of this compound is expected to exhibit these characteristic peaks.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 128. Characteristic fragmentation patterns for alkylamines would involve α-cleavage, leading to the loss of radicals adjacent to the nitrogen atoms.[6]
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on general organic chemistry principles and available information on related compounds, the following workflows can be proposed.
Synthesis Workflow
A plausible synthetic route to this compound is the deprotection of a BOC-protected precursor.
DOT Diagram of Synthesis Workflow:
Caption: Proposed synthesis via BOC deprotection.
Detailed Protocol for BOC Deprotection (General Method): [7][8][9]
-
Reaction Setup: Dissolve the BOC-protected this compound in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Acid Addition: To the stirred solution, add a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) is commonly used.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. If the product precipitates as a hydrochloride salt, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization Workflow
DOT Diagram of Characterization Workflow:
Caption: Workflow for structural confirmation and purity analysis.
Safety and Handling
This compound is classified as a corrosive substance.[10] It is known to cause severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Biological Activity and Signaling Pathways
Specific information regarding the biological activity and signaling pathways of this compound is limited in publicly available literature. However, the broader class of cyclohexylamine derivatives has been explored for various pharmacological activities. For instance, cyclohexylamine itself, a metabolite of the artificial sweetener cyclamate, has been studied for its physiological effects.[11] Some derivatives of aminocyclohexane have been investigated as building blocks for pharmaceuticals, including mucolytics and bronchodilators.[12]
Given the presence of two primary amine groups and a flexible cyclohexane scaffold, this compound could be a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound is a diamine with potential applications in chemical synthesis and drug discovery. This guide provides a summary of its known chemical properties and structure, along with proposed experimental workflows for its synthesis and characterization. The lack of extensive public data highlights the opportunity for further research to fully characterize this compound and explore its potential biological activities. Researchers are advised to proceed with caution, adhering to all safety guidelines when handling this corrosive substance.
References
- 1. mcours.net [mcours.net]
- 2. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. 4-(BOC-AMINOMETHYL)-CYCLOHEXYLAMINE(296270-94-5) 1H NMR [m.chemicalbook.com]
- 4. cis-4-(Boc-amino)cyclohexylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 12. Cyclohexylamine - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of 4-(Aminomethyl)cyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Aminomethyl)cyclohexylamine, a diamine of interest in pharmaceutical and materials science. Due to its bifunctional nature, this compound serves as a valuable building block for the synthesis of more complex molecules. This document outlines a probable synthetic route based on established chemical transformations and details the expected characterization profile using modern analytical techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a saturated heterocyclic compound containing both a primary aminomethyl group and a primary amino group attached to a cyclohexane ring. The presence of these two reactive sites, combined with the conformational properties of the cyclohexane scaffold, makes it an attractive intermediate for the development of novel therapeutic agents and functional materials. This guide aims to provide researchers with the foundational knowledge required for the successful synthesis and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, purification, and analysis of the compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Boiling Point | 102-103 °C at 15 Torr | [2] |
| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.51 ± 0.70 (Predicted) | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-aminocyclohexanecarbonitrile. This method is analogous to the reduction of other nitriles to primary amines, a well-established transformation in organic synthesis.
Proposed Synthetic Pathway
The synthesis commences with the readily available starting material, 4-aminocyclohexanecarbonitrile, which is subjected to high-pressure hydrogenation in the presence of a suitable catalyst, such as Raney Nickel or a rhodium-based catalyst, to yield the desired product.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for nitrile reduction.[3][4]
Materials:
-
4-aminocyclohexanecarbonitrile
-
Raney Nickel (or 5% Rhodium on Alumina)
-
Anhydrous Ethanol (or Methanol)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of 4-aminocyclohexanecarbonitrile (1 equivalent) in anhydrous ethanol is prepared.
-
A catalytic amount of Raney Nickel (approximately 5-10% by weight of the nitrile) is carefully added to the solution. Optionally, a small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The vessel is pressurized with hydrogen to approximately 50-100 atm.
-
The reaction mixture is heated to 80-120 °C with vigorous stirring.
-
The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Upon completion, the autoclave is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.[2]
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Spectroscopic Analysis Workflow
The logical workflow for the characterization of the synthesized product is outlined below.
Caption: Workflow for the characterization of this compound.
Expected Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.5 - 3.0 | m | CH-NH₂ |
| ~2.4 - 2.8 | d | CH₂-NH₂ | |
| ~1.0 - 2.0 | m | Cyclohexane CH and CH₂ | |
| Broad singlet | s | NH₂ | |
| ¹³C NMR | ~45 - 55 | - | CH-NH₂ |
| ~40 - 50 | - | CH₂-NH₂ | |
| ~25 - 40 | - | Cyclohexane CH₂ |
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Primary amines exhibit characteristic N-H stretching vibrations in the infrared spectrum.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, sharp (doublet) | N-H stretch (symmetric and asymmetric) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1450 - 1470 | Medium | C-H bend |
4.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Interpretation |
| 128 | Molecular ion (M⁺) |
| 111 | Loss of NH₃ |
| 98 | Loss of CH₂NH₂ |
| 83 | Loss of C₂H₅NH₂ |
Safety and Handling
This compound is expected to be a corrosive and flammable liquid.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of a viable synthetic route and the expected characterization profile for this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient preparation and confirmation of this important chemical intermediate.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 8. Cyclohexylamine [webbook.nist.gov]
A Technical Guide to the Spectroscopic Analysis of Cyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for publicly available experimental spectroscopic data (NMR, IR, MS) for 4-(aminomethyl)cyclohexylamine (CAS 13338-82-4) did not yield any specific results. While some commercial suppliers indicate the existence of such data for quality control, it is not published in the public domain. To fulfill the structural requirements of this technical guide, the well-characterized and structurally related compound, cyclohexylamine (CAS 108-91-8) , will be used as a representative example. All data, protocols, and diagrams presented herein pertain to cyclohexylamine.
Introduction
Spectroscopic analysis is a cornerstone of modern chemical and pharmaceutical research, providing essential information for structural elucidation, purity assessment, and quality control. This guide offers an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohexylamine, a primary amine built on a cyclohexane scaffold. The methodologies and data interpretation principles detailed here are broadly applicable to other cyclohexylamine derivatives and are fundamental for professionals in drug discovery and development.
Spectroscopic Data Summary
The following sections present the core spectroscopic data for cyclohexylamine in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for Cyclohexylamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.62 | m | 1H | H-1 (methine) |
| ~1.97 - 1.44 | m | 4H | H-2, H-6 (axial & equatorial) |
| ~1.44 - 0.72 | m | 6H | H-3, H-4, H-5 (axial & equatorial) |
| ~1.18 | br s | 2H | -NH₂ |
Note: Data is typically acquired in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration. The amine protons often appear as a broad singlet and are exchangeable with D₂O.
Table 2: ¹³C NMR Spectroscopic Data for Cyclohexylamine
| Chemical Shift (δ) ppm | Assignment |
| ~53.0 | C-1 |
| ~33.1 | C-2, C-6 |
| ~27.0 | C-4 |
| ~26.5 | C-3, C-5 |
Note: Data is typically acquired in CDCl₃ or D₂O. The assignments are based on the expected chemical environment of each carbon atom.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for Cyclohexylamine
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3450 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2850 - 2950 | Strong | C-H Stretch | Cyclohexane Ring |
| 1590 - 1650 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 1440 - 1465 | Medium | C-H Bend | Cyclohexane Ring |
| ~1000 - 1250 | Medium-Strong | C-N Stretch | Aliphatic Amine |
Note: Primary amines typically show two distinct N-H stretching bands (a doublet) due to symmetric and asymmetric stretching modes.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.
Table 4: Mass Spectrometry Data (Electron Ionization) for Cyclohexylamine
| m/z | Relative Intensity | Proposed Fragment |
| 99 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | Moderate | [M - NH₃]⁺ |
| 56 | High | [C₄H₈]⁺ or [M - C₂H₅N]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 30 | Base Peak | [CH₂NH₂]⁺ (from α-cleavage) |
Note: The molecular ion peak at m/z 99 is consistent with the molecular formula C₆H₁₃N. The presence of an odd molecular weight is indicative of a compound containing an odd number of nitrogen atoms (The Nitrogen Rule).[3][4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine like cyclohexylamine.
NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of cyclohexylamine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Use a larger spectral width (e.g., 0-220 ppm).
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: As cyclohexylamine is a liquid, it can be analyzed directly as a "neat" sample. Place one to two drops of the liquid onto the surface of one salt plate (e.g., NaCl or KBr).[5]
-
Cell Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[5]
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator.[5]
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Processing: The instrument software plots the relative abundance of ions as a function of their m/z ratio to generate the mass spectrum.
Workflow Visualization
The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates a typical workflow.
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
References
Cis and Trans Isomers of 4-(Aminomethyl)cyclohexylamine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the distinct characteristics of isomers is paramount, as different spatial arrangements of atoms can lead to significant variations in pharmacological activity, metabolic stability, and toxicity. This technical guide provides a comprehensive overview of the cis and trans isomers of 4-(Aminomethyl)cyclohexylamine, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited direct comparative data on these specific isomers, this guide also incorporates information from closely related analogs to infer their properties and potential biological significance. The trans isomer of a related compound, tranexamic acid, is a well-known anti-fibrinolytic drug, highlighting the therapeutic importance of stereochemistry in this class of molecules.[1][2]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Mixture) and Related Compounds
| Property | This compound (cis- and trans- mixture) | cis-4-Aminomethylcyclohexane-1-carboxylic acid | trans-4-Aminomethylcyclohexanecarboxylic acid (Tranexamic Acid) |
| Molecular Formula | C₇H₁₆N₂ | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 128.22 g/mol | 157.21 g/mol | 157.21 g/mol |
| Boiling Point | 102-103 °C (15 Torr) | 300.2 °C (Predicted) | >300 °C |
| Melting Point | Not available | 226-228 °C | >300 °C |
| pKa (Predicted) | 10.51 ± 0.70 | 4.79 ± 0.25 (Carboxylic Acid) | Not available |
| Solubility | Not available | Slightly soluble in Methanol and Water | Not available |
Note: Data for individual isomers of this compound is not available. Data for the mixture and related carboxylic acid analogs are provided for reference.
Synthesis and Isomer Separation
The synthesis of this compound typically results in a mixture of cis and trans isomers. A common synthetic route involves the catalytic hydrogenation of 4-aminobenzonitrile. The resulting isomeric mixture can then be separated using various techniques that exploit the differences in their physical properties.
Experimental Protocols
Protocol 1: Synthesis of a cis/trans Mixture of this compound via Catalytic Hydrogenation of 4-Aminobenzonitrile
This protocol is a general representation based on common catalytic hydrogenation procedures for aromatic nitriles.
-
Reaction Setup: In a high-pressure autoclave, dissolve 4-aminobenzonitrile in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst (e.g., Rh/C).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to a desired pressure (e.g., 50-100 atm) and heat to a specified temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Maintain the reaction under constant stirring and monitor the hydrogen uptake until it ceases, indicating the completion of the reaction.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers of this compound.
Protocol 2: Separation of cis and trans Isomers via Fractional Crystallization of Salts
This protocol is adapted from methods used for separating similar cyclohexylamine derivatives.
-
Salt Formation: Dissolve the crude isomeric mixture of this compound in a suitable solvent, such as methanol or isopropanol.
-
Acidification: Slowly add a solution of an acid (e.g., hydrochloric acid or sulfuric acid in the same solvent) to the stirred amine solution to form the corresponding diammonium salts.
-
Crystallization: The salt of one isomer (often the trans isomer due to its higher symmetry and lower solubility) will preferentially crystallize out of the solution upon cooling or concentration.
-
Isolation of the First Isomer: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry. This fraction will be enriched in one of the isomers.
-
Isolation of the Second Isomer: The mother liquor will be enriched in the other isomer. The solvent can be evaporated, and the remaining salt can be further purified, or the free base can be liberated and purified by distillation or chromatography.
-
Liberation of Free Amines: To recover the free amines, dissolve the separated salts in water and basify the solution with a strong base (e.g., NaOH) to deprotonate the ammonium groups.
-
Extraction: Extract the free amines into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified individual cis and trans isomers.
Protocol 3: Enzymatic Resolution of this compound Isomers
This protocol outlines a conceptual approach based on the use of transaminases for the kinetic resolution of cyclohexylamines.
-
Enzyme Selection: Screen a panel of transaminases for their stereoselectivity towards either the cis or trans isomer of this compound.
-
Reaction Setup: In a buffered aqueous solution, combine the cis/trans mixture of this compound, a suitable amine acceptor (e.g., pyruvate), and the selected transaminase enzyme. The reaction often requires a cofactor such as pyridoxal 5'-phosphate (PLP).
-
Kinetic Resolution: The enzyme will selectively convert one of the isomers into the corresponding ketone, leaving the other isomer unreacted.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine the optimal reaction time for achieving high enantiomeric excess of the desired isomer.
-
Work-up and Separation: Once the desired conversion is reached, stop the reaction (e.g., by pH change or by removing the enzyme). The remaining unreacted amine isomer can be separated from the ketone product by extraction or chromatography.
-
Isolation: Purify the isolated amine isomer using standard techniques.
Biological Activity and Significance in Drug Development
The spatial orientation of the functional groups in cis and trans isomers of 1,4-disubstituted cyclohexanes can significantly impact their ability to bind to biological targets. While direct biological data for the individual isomers of this compound is scarce, studies on its derivatives provide strong evidence for the importance of this stereochemistry.
Derivatives of trans-4-(Aminomethyl)cyclohexylamine have been incorporated into a number of biologically active compounds. For instance, the antipsychotic drug cariprazine contains a trans-1,4-disubstituted cyclohexane moiety, which is crucial for its activity.[3][4] Furthermore, studies on a series of trans-N-[2-(methylamino)cyclohexyl]benzamides have demonstrated their morphine-like pharmacological properties and affinity for opioid receptors.[5] In another example, derivatives of trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines showed a marked enhancement in 5-HT1A receptor affinity when compared to their cis counterparts.[6] This suggests that the trans configuration allows for an optimal spatial arrangement of pharmacophoric groups for binding to these receptors.
Conversely, while less commonly explored in the literature, derivatives of cis-4-(Aminomethyl)cyclohexylamine could also possess unique biological activities. The different spatial orientation of the amine and aminomethyl groups in the cis isomer could lead to interactions with different biological targets or a different binding mode to the same target compared to the trans isomer. The analgesic activity of certain 4-amino-4-arylcyclohexanones highlights the potential for this scaffold in central nervous system-acting drugs.[7]
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by the parent cis or trans isomers of this compound is not available. However, given that their derivatives are known to target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, it is plausible that these isomers, when incorporated into larger molecules, can influence downstream signaling cascades.
Below is a generalized diagram illustrating a potential GPCR signaling pathway that could be modulated by a drug candidate containing a this compound moiety.
References
- 1. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Aminomethyl)cyclohexylamine CAS number 13338-82-4
An In-depth Technical Guide to 4-(Aminomethyl)cyclohexylamine
CAS Number: 13338-82-4 IUPAC Name: 4-(Aminomethyl)cyclohexan-1-amine
This technical guide provides a comprehensive overview of this compound, a bifunctional cycloaliphatic diamine. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development. This document details the compound's chemical and physical properties, outlines a representative synthesis protocol, discusses its potential applications, and provides guidance on analytical characterization.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid possessing the characteristic fishy odor of amines. As a diamine with both a primary aminomethyl group and a primary amine group attached to a cyclohexane ring, it is a versatile building block in organic synthesis. The presence of two reactive amine groups allows it to be used in polymerization reactions, as a cross-linking agent, and as a key intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13338-82-4 | [1][2] |
| Molecular Formula | C₇H₁₆N₂ | [1][3] |
| Molecular Weight | 128.22 g/mol | [1][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |
| Boiling Point | 207.1 °C at 760 mmHg | [5] |
| Density | 0.923 g/cm³ | [5] |
| Purity (Typical) | >96.0% (GC) |[4][6] |
Safety and Handling
This compound is a corrosive compound that can cause severe skin burns and serious eye damage. It is also a combustible liquid.[1][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][4] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[1] |
| Flammable Liquids | H227 | Combustible liquid[4] |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Synthesis and Manufacturing
While specific industrial manufacturing protocols are proprietary, a common and representative method for synthesizing cycloaliphatic diamines like this compound is through the catalytic hydrogenation of the corresponding dinitrile precursor.
Experimental Protocol: Representative Synthesis via Catalytic Hydrogenation
This protocol describes a general procedure for the synthesis of this compound from cyclohexane-1,4-dicarbonitrile.
Objective: To reduce the two nitrile groups of cyclohexane-1,4-dicarbonitrile to primary amine groups.
Materials:
-
Cyclohexane-1,4-dicarbonitrile
-
Anhydrous ethanol or methanol (solvent)
-
Raney Nickel or Cobalt catalyst (slurry)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
Charging the Reactor: In a separate vessel, dissolve cyclohexane-1,4-dicarbonitrile in the chosen alcohol solvent. Under an inert atmosphere, carefully add the catalyst slurry to the reactor. Then, transfer the solution of the dinitrile into the reactor.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen and vent several times to ensure a completely inert atmosphere before introducing hydrogen.
-
Hydrogenation:
-
Begin stirring the reactor contents.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically >750 psi).[7]
-
Heat the reactor to the target temperature (e.g., 100-150 °C). The optimal temperature and pressure may vary depending on the specific catalyst and substrate concentration.
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. This step must be done carefully as Raney Nickel can be pyrophoric.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by fractional distillation under vacuum.
-
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: Cyclohexylamine derivatives are important structural motifs in many active pharmaceutical ingredients (APIs).[8][9] For example, the related compound trans-4-Methylcyclohexylamine is a key intermediate in the synthesis of the antidiabetic drug Glimepiride.[10] The two amine groups of this compound offer reactive sites for building complex molecular scaffolds, potentially for creating new therapeutic agents.
-
Polymer and Materials Science: As a diamine, it can be used as a monomer in the synthesis of polyamides and polyimides. It can also serve as a curing agent for epoxy resins, imparting flexibility and toughness to the final material due to its cycloaliphatic structure.
-
Corrosion Inhibition: Like its parent compound cyclohexylamine, it is expected to be an effective corrosion inhibitor, particularly for ferrous metals in aqueous systems.[8]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| Infrared (IR) Spectroscopy | - N-H stretching from the primary amine groups appearing as a pair of bands in the 3300-3500 cm⁻¹ region.[11]- C-H stretching from the cyclohexane ring just below 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | - Broad signals for the N-H protons, which will disappear upon D₂O exchange.[11]- A complex series of multiplets in the aliphatic region (approx. 1.0-3.0 ppm) corresponding to the protons on the cyclohexane ring and the aminomethyl group. |
| ¹³C NMR Spectroscopy | - Resonances for the carbons attached to the nitrogen atoms will be deshielded and appear in the range of 30-50 ppm.[11] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z = 128. Characteristic fragmentation patterns involving the loss of amine groups would also be expected. |
Experimental Protocol: Quality Control via Gas Chromatography (GC)
Objective: To determine the purity of a sample of this compound.
Instrumentation & Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
-
High-purity helium or hydrogen as the carrier gas.
-
Sample of this compound.
-
Suitable solvent (e.g., dichloromethane or methanol).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine in the chosen solvent (e.g., 1 mg/mL).
-
GC Method Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow: Set to the column manufacturer's recommendation.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Caption: General workflow for purity analysis by Gas Chromatography.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13338-82-4 [chemicalbook.com]
- 3. 13338-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(Aminomethyl)cyclohexanamine | 13338-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-(Aminomethyl)cyclohexanamine | CAS#:13338-82-4 | Chemsrc [chemsrc.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. prepchem.com [prepchem.com]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Physical properties like boiling point and density of 4-(Aminomethyl)cyclohexylamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 4-(Aminomethyl)cyclohexylamine, a diamine compound of interest in various research and development applications. This document outlines its boiling point and density, provides established experimental protocols for their determination, and includes a logical workflow for the physical characterization of chemical compounds.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and integration into synthetic and developmental processes. Below is a summary of its primary physical constants.
| Physical Property | Value | Conditions |
| Boiling Point | 102-103 °C | at 15 Torr |
| Density | 0.923 ± 0.06 g/cm³ | Predicted |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the consistent and reliable use of chemical compounds. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquid samples such as this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, which can be susceptible to oxidation at elevated temperatures, careful and precise determination is essential.
Methodology: Capillary Method (Thiele Tube)
This micro-method is suitable for small sample volumes and provides accurate results.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Sample vial
-
Heating source (e.g., Bunsen burner or oil bath)
-
Mineral oil
Procedure:
-
Sample Preparation: A small amount of this compound is placed into a sample vial. A capillary tube, with its open end downwards, is then inserted into the sample.
-
Assembly: The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Upon further heating, the vapor of the liquid will fill the capillary tube. The temperature is raised until a steady and rapid stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Verification: The determination should be repeated to ensure accuracy and reproducibility.
Density Determination
Density, the mass per unit volume of a substance, is a fundamental physical property that can be used to identify and assess the purity of a compound.
Methodology: Pycnometer Method
This method offers high precision and is a standard for the accurate determination of the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
The sample liquid (this compound)
-
A reference liquid with a known density (e.g., deionized water)
Procedure:
-
Cleaning and Drying: The pycnometer is thoroughly cleaned and dried to ensure no residues interfere with the measurement.
-
Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer is accurately determined using an analytical balance.
-
Mass of Pycnometer with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is then measured. This step is crucial for calibrating the exact volume of the pycnometer.
-
Mass of Pycnometer with Sample Liquid: The pycnometer is emptied, dried, and then filled with this compound. The mass is again accurately determined at the same temperature.
-
Calculation: The density of the sample is calculated using the following formula:
Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid
Where:
-
Mass of Sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)
-
Mass of Reference Liquid = (Mass of pycnometer + reference liquid) - (Mass of empty pycnometer)
-
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.
Caption: A logical workflow for the determination of physical properties of a chemical compound.
4-(Aminomethyl)cyclohexylamine molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)cyclohexylamine is a diamine featuring a cyclohexane ring substituted with an aminomethyl group and an amino group. This structure provides a versatile scaffold for various applications in organic synthesis and medicinal chemistry. Its two primary amine groups offer multiple reaction sites, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications relevant to research and drug development.
Molecular Formula and Weight
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C7H16N2 | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| IUPAC Name | 4-(aminomethyl)cyclohexan-1-amine | [1] |
| CAS Number | 13338-82-4 | [1][2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value |
| Appearance | Colorless to yellowish liquid |
| Odor | Amine-like |
| Boiling Point | 102-103 °C at 15 Torr |
| Solubility | Miscible with water and many organic solvents |
Synthesis and Experimental Protocols
The synthesis of cyclohexylamine derivatives often involves the reduction of a nitrile or the reductive amination of a ketone. Below is a representative experimental protocol for the synthesis of a related compound, (Aminomethyl)cyclohexane, by the reduction of cyclohexanecarbonitrile. This protocol illustrates a common synthetic strategy that can be adapted for this compound.
Experimental Protocol: Synthesis of (Aminomethyl)cyclohexane
Objective: To synthesize (Aminomethyl)cyclohexane via the hydrogenation of cyclohexanecarbonitrile.
Materials:
-
Cyclohexanecarbonitrile
-
Raney-Nickel (Raney-Ni) catalyst
-
Ethanol
-
Hydrogen (H2) gas
-
1L Hydrogenation kettle
Procedure: [4]
-
In a 1L hydrogenation kettle, add 100 g of cyclohexanecarbonitrile, 3 g of Raney-Ni, and 400 mL of ethanol.[4]
-
Continuously charge the kettle with H2 gas, ensuring the pressure is maintained at 5 MPa throughout the reaction.[4]
-
Heat the reaction mixture to 88 °C and maintain this temperature for 0.5 hours.[4]
-
After 0.5 hours, cool the reaction vessel to room temperature.[4]
-
Once at room temperature, vent the excess gas from the kettle.[4]
-
Filter the reaction mixture to remove the Raney-Ni catalyst.[4]
-
The resulting product, (Aminomethyl)cyclohexane, can be further purified by recrystallization to achieve a purity of 99% or higher. The reported yield for this procedure is 91 wt%.[4]
Applications in Drug Development
Cyclohexylamine derivatives are significant in the pharmaceutical industry due to their presence in a variety of bioactive molecules. Amines, in general, are crucial functional groups in drug candidates as they often play a key role in the molecule's ability to interact with biological targets such as proteins and enzymes. The presence of two amine groups in this compound makes it a particularly interesting building block for creating molecules with diverse biological activities. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with various therapeutic applications.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and purification of a cyclohexylamine derivative, based on the described experimental protocol.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. When handling this chemical, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its diamine structure provides a flexible scaffold for the creation of novel compounds. Understanding its chemical properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.
References
An In-depth Technical Guide to 4-(Aminomethyl)cyclohexylamine for Drug Development Professionals
An essential building block in medicinal chemistry, 4-(aminomethyl)cyclohexylamine is a versatile diamine linker utilized in the synthesis of innovative therapeutics, including targeted protein degraders and antibody-drug conjugates. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and applications in drug discovery and development.
Commercial Availability and Suppliers
This compound, identified by CAS number 13338-82-4, is readily available from a multitude of global chemical suppliers. It is typically offered as a mixture of cis and trans isomers. For specific stereochemical requirements, the individual cis (CAS 866548-92-7) and trans (CAS 192323-07-2) isomers, as well as their Boc-protected derivatives, are also commercially available, which are crucial for controlled synthesis in drug development.[1][2][3][4][5] The compound is available in various quantities, from grams to kilograms, to accommodate needs from early-stage research to larger-scale production.[6][7]
Below is a summary of representative suppliers. This list is not exhaustive but provides a starting point for procurement.
| Supplier Category | Company Examples | Geographic Regions Served | Notes |
| Global Chemical Suppliers | Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI)[3][8], Fisher Scientific[9] | Worldwide | Offer a wide range of grades and quantities. Provide comprehensive documentation like SDS and may offer Certificates of Analysis. |
| Chemical Marketplaces | Guidechem[6], ChemicalBook[10][11][12], ChemBlink[13] | Worldwide | Aggregate listings from numerous, often smaller, manufacturers, primarily from Asia. |
| Specialty & Niche Suppliers | ChemShuttle[1], Reagentia[7][14], Amitychem Corporation[6], Pure Chemistry Scientific Inc.[6] | North America, Europe, Asia | Often provide specific isomers, derivatives (e.g., Boc-protected), and custom synthesis services. |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
The following table summarizes key physical and chemical properties for the mixed isomers of this compound.
| Property | Value | Source |
| CAS Number | 13338-82-4 | [6][7][10][14] |
| Molecular Formula | C₇H₁₆N₂ | [6][11] |
| Molecular Weight | 128.22 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [11] |
| Boiling Point | 102-103 °C @ 15 Torr | [11] |
| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [11] |
| pKa | 10.51 ± 0.70 (Predicted) | [11] |
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [6]
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Applications in Drug Discovery and Development
The bifunctional nature of this compound, featuring two primary amine groups on a cyclohexane scaffold, makes it a valuable linker in the construction of complex drug molecules. The cyclohexane ring provides a degree of conformational rigidity, which can be advantageous in optimizing drug-target interactions.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound and its derivatives are employed as rigid linkers in PROTAC design.[2][10] The stereochemistry (cis or trans) of the cyclohexane ring can influence the spatial orientation of the two ligands, impacting the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.
Component of Antibody-Drug Conjugate (ADC) Linkers
ADCs are a class of targeted therapies where a cytotoxic payload is attached to a monoclonal antibody via a linker. The antibody directs the payload to cancer cells expressing a specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety. The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a widely used non-cleavable linker in ADCs, incorporates a cyclohexyl moiety that is structurally related to this compound.[15] The cyclohexane unit provides a stable, rigid spacer between the antibody and the payload.
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for the synthesis of this compound are primarily found in patent literature and may vary between manufacturers, a general synthetic approach involves the reduction of 4-cyanocyclohexanecarboxamide or the catalytic hydrogenation of 4-aminobenzonitrile followed by reduction of the nitrile.
A representative, generalized laboratory-scale synthesis and purification workflow is outlined below. This is a hypothetical procedure for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Illustrative Synthesis Workflow
Signaling Pathways and Biological Interactions
Currently, there is no specific, well-defined signaling pathway in which this compound itself is known to be a key modulator. Its primary role in a biological context is as a structural component of larger, more complex molecules designed to interact with specific biological targets.
The biological effect of a drug containing this linker is determined by the pharmacophores it connects. For instance, in a PROTAC, the crucial biological event is the induced proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The linker's role is to facilitate the formation of a stable ternary complex, not to directly participate in signaling.
The diagram below illustrates the logical relationship in the mechanism of action of a PROTAC that might utilize a this compound-derived linker.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. 13338-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclohexylamine Scaffold: A Versatile Building Block in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclohexylamine moiety, a six-carbon saturated ring bearing an amino group, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in various intermolecular interactions have led to its incorporation into a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmaceutical applications of cyclohexylamine derivatives, focusing on their roles as mucolytics, enzyme inhibitors, anticancer agents, and modulators of the central nervous system. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to facilitate further research and development in this promising area.
Mucolytic Agents: Enhancing Respiratory Clearance
Cyclohexylamine derivatives are prominently featured in the development of mucolytic agents, which are crucial in the management of respiratory diseases characterized by excessive or viscous mucus. Bromhexine and its active metabolite, ambroxol, are prime examples of cyclohexylamine-based drugs that enhance mucus clearance and alleviate respiratory distress.
Mechanism of Action
Bromhexine and ambroxol exert their mucolytic effects through a multi-faceted mechanism. They stimulate the production of serous mucus in the respiratory tract, which is less viscous than the pathogenic mucoid mucus. Furthermore, they act by depolymerizing mucopolysaccharide fibers, thereby reducing mucus viscosity.[1][2] This secretolytic and secretomotoric action facilitates the transport of mucus by the cilia, a process known as mucociliary clearance.[2][3]
Recent studies have elucidated the anti-inflammatory properties of ambroxol, which contribute to its therapeutic efficacy. Ambroxol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][5] By suppressing NF-κB activation, ambroxol reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4] Additionally, ambroxol can modulate the extracellular signal-regulated kinase (Erk) signaling pathway, further contributing to its anti-inflammatory and mucus-regulating effects.[6]
Caption: Anti-inflammatory signaling pathway of Ambroxol.
Quantitative Data on Mucolytic Activity
The efficacy of bromhexine and ambroxol has been demonstrated in numerous clinical trials. These studies have shown significant improvements in sputum viscosity, ease of expectoration, and overall respiratory function in patients with conditions such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).
| Drug | Indication | Outcome Measure | Result | Citation |
| Ambroxol | Acute and chronic respiratory diseases | Remission of auscultatory signs | Significant improvement by day 2 (p<0.02) | [7] |
| Ambroxol | Acute spastic bronchitis | Improvement in bronchial signs and symptoms | More rapid improvement compared to N-acetylcysteine | [8] |
| Bromhexine | Chronic Obstructive Bronchitis | Comparison with Ambroxol | Clinical improvements observed for both drugs | [8] |
Experimental Protocols
Synthesis of Bromhexine Hydrochloride
A common synthetic route to bromhexine hydrochloride begins with the reduction of 2-amino-3,5-dibromobenzaldehyde.[4][9]
-
Step 1: Reduction of 2-amino-3,5-dibromobenzaldehyde. Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol. Add sodium borohydride in portions while maintaining the temperature below 30°C. Stir the mixture at room temperature for 1 hour. Adjust the pH to 6-7 with hydrochloric acid. The resulting 2-amino-3,5-dibromobenzyl alcohol is filtered.[9]
-
Step 2: Chlorination. The 2-amino-3,5-dibromobenzyl alcohol is dissolved in a suitable solvent like tetrahydrofuran (THF) and reacted with thionyl chloride to yield 2,4-dibromo-6-chloromethyl aniline.[9]
-
Step 3: Amination and Salt Formation. The 2,4-dibromo-6-chloromethyl aniline is then reacted with N-methyl cyclohexylamine. The resulting free base is treated with hydrochloric acid to form bromhexine hydrochloride.[9]
One-Pot Reductive Amination for Bromhexine Synthesis
A more efficient, high-yield "one-pot" synthesis has also been developed.[10]
-
Reaction Setup: In a reaction flask, combine 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine, and a catalyst such as 5% palladium on carbon (Pd/C) in a solvent like butyl acetate.
-
Reductive Amination: Heat the mixture to 100°C. Add anhydrous formic acid dropwise over 1.5 hours. Maintain the temperature at 100-110°C for 5 hours to complete the reaction, forming bromhexine.
-
Salt Formation and Purification: The resulting bromhexine free base is then reacted with a hydrogen chloride salt-forming reagent to produce bromhexine hydrochloride.[10] The crude product can be purified by recrystallization from a methanol/water mixture.
Enzyme Inhibitors: Targeting Dipeptidyl Peptidase-4 (DPP-4) for Diabetes Management
The cyclohexylamine scaffold has been successfully employed in the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.
Mechanism of Action
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.[12]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. merck.com [merck.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-(Aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, potential hazards, and emergency procedures for 4-(aminomethyl)cyclohexylamine. The following sections detail its chemical and physical properties, toxicological data, recommended safety protocols, and disposal guidelines to ensure its responsible use in a laboratory and research setting.
Chemical and Physical Properties
This compound, with the CAS number 13338-82-4, is a cycloaliphatic amine.[1][2] Its chemical structure consists of a cyclohexane ring substituted with an aminomethyl group and an amino group. This bifunctional nature makes it a useful intermediate in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H16N2 | [1] |
| Molecular Weight | 128.22 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 102-103 °C at 15 Torr | [1] |
| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.51 ± 0.70 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers to ensure appropriate handling and safety measures are implemented. The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Source: European Chemicals Agency (ECHA) C&L Inventory[3]
The primary hazard associated with this compound is its corrosive nature.[3] Contact with skin, eyes, and mucous membranes can cause severe chemical burns.[4]
Toxicological Profile
Experimental Protocols for Toxicity Assessment
Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423 - Acute Toxic Class Method):
The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[1]
-
Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage. An aqueous solution is preferred, but if the substance is not soluble in water, a solution in oil (e.g., corn oil) may be used.[5] The volume administered is generally limited to 1 mL/100g of body weight for aqueous solutions.[3]
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test is performed in a stepwise manner, with each step involving three animals of a single sex. The outcome of each step (number of animals affected) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[6]
-
Endpoint: The substance is classified based on the number of animals that die at different dose levels.[1]
Skin Corrosion (Representative Protocol based on OECD Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method):
This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin corrosivity, avoiding the use of live animals.[7][8]
-
Test System: A commercially available RhE model that mimics the biochemical and physiological properties of the upper layers of human skin is used.[7]
-
Procedure:
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (like MTT) into a colored formazan salt, which is then quantified.[7]
-
Endpoint: The substance is classified as corrosive if the cell viability falls below certain threshold levels at the specified time points. For example, if viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is considered corrosive.[7]
Safety and Handling
Given its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[10] Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Store in a designated corrosives area.[10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: During a fire, poisonous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be produced.[6][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Remove all sources of ignition. Avoid contact with the substance.[10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Containment and Cleanup: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6]
Logical Workflow for Chemical Hazard Assessment
The following diagram illustrates a logical workflow for assessing and managing the hazards associated with a chemical like this compound.
Caption: A logical workflow for chemical hazard assessment and management.
Disposal Considerations
Waste from this chemical must be disposed of in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[6]
Conclusion
This compound is a corrosive and hazardous chemical that requires careful handling and the implementation of robust safety protocols. By understanding its properties and potential hazards, and by adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment. Continuous review of safety procedures and staying informed about any new toxicological data are essential for the ongoing safe use of this compound.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. thepsci.eu [thepsci.eu]
- 3. researchgate.net [researchgate.net]
- 4. scantox.com [scantox.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. x-cellr8.com [x-cellr8.com]
- 8. iivs.org [iivs.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. uomus.edu.iq [uomus.edu.iq]
Methodological & Application
Application Notes and Protocols: 4-(Aminomethyl)cyclohexylamine as a Versatile Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)cyclohexylamine is a versatile diamine building block that offers a unique combination of a rigid cyclohexyl scaffold with two primary amine functionalities. This structure provides a valuable platform for the synthesis of a diverse range of pharmaceutical agents. The cyclohexane ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions, while the two amine groups offer multiple points for chemical modification and salt formation, influencing both the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of antidiabetic and anticancer agents, and includes detailed experimental protocols for the synthesis of key derivatives.
Key Applications in Pharmaceutical Development
The unique structural features of this compound have led to its incorporation into various therapeutic agents, most notably in the fields of metabolic diseases and oncology.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The cyclohexylamine moiety of this compound has been successfully utilized as a rigid scaffold to replace the more flexible beta-amino butyl amide portion of the well-known DPP-4 inhibitor, sitagliptin. This structural modification has resulted in potent and orally bioavailable DPP-4 inhibitors.
Quantitative Data: DPP-4 Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Sitagliptin Analog with Cyclohexylamine Core | DPP-4 | 21 | [1] |
| Sitagliptin | DPP-4 | 28 | [2] |
| Bicyclic DPP-4 Inhibitor (Compound 24) | DPP-4 | 100 ± 4 | [1] |
| Tricyclic DPP-4 Inhibitor (Compound 31) | DPP-4 | 94 ± 4 | [1] |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors for Type 2 Diabetes and Obesity
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways.[3] Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[3] The design of PTP1B inhibitors often involves scaffolds that can mimic the phosphotyrosine substrate and interact with the enzyme's active site. While direct synthesis of PTP1B inhibitors using this compound is not extensively detailed in the provided search results, the diamine scaffold is a suitable starting point for creating ligands that can span the active site of PTP1B, with the two amine groups providing handles for the introduction of functionalities that can interact with key residues.
Quantitative Data: PTP1B Inhibitory Activity of Selected Compounds
| Compound Class | Target | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a, 3b, 3c) | PTP1B | 69, 87, 71 | [4] |
| 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones (14b, 14h, 14i) | PTP1B | 8.66, 6.83, 6.09 | [5] |
| Sulfathiazole-related compound (16) | PTP1B | 3.2 | [6] |
Building Block for Other Pharmaceutical Agents
The versatile nature of this compound makes it a valuable intermediate for a range of other pharmaceutical applications:
-
Anticancer Agents: The diamine scaffold can be incorporated into molecules designed to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of 4-aminoquinazolines have shown anticancer activities with IC50 values in the low micromolar range against various cancer cell lines.[7]
-
Antifibrinolytic Agents: The structurally related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is a clinically used antifibrinolytic agent. It acts by reversibly binding to lysine receptor sites on plasminogen, preventing its conversion to plasmin and thereby inhibiting fibrinolysis. This highlights the therapeutic potential of the 4-(aminomethyl)cyclohexane core.
Experimental Protocols
Protocol 1: Synthesis of a Sitagliptin Analog Precursor using a Cyclohexylamine Scaffold
This protocol is a representative procedure for the synthesis of a key intermediate for a DPP-4 inhibitor, based on the principles of sitagliptin synthesis and the use of a rigid cyclohexylamine core.
Materials:
-
This compound
-
(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Amide Coupling:
-
To a solution of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in DMF at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) or 4N HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amine salt.
-
-
Final Coupling to Heterocycle:
-
The resulting amine can then be coupled to a suitable heterocyclic core (e.g., a triazolopyrazine moiety as in sitagliptin) using standard amide bond formation or nucleophilic substitution reactions to yield the final DPP-4 inhibitor analog.
-
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general method for the functionalization of one of the amine groups of this compound, which can be adapted for the synthesis of a variety of derivatives for screening purposes.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride (1.5 eq)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reductive Amination:
-
Dissolve this compound (1.1 eq) and the desired aldehyde or ketone (1.0 eq) in methanol or DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or crystallization to obtain the desired N-substituted derivative.
-
Characterization:
Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid cyclic structure and dual amine functionality provide a robust scaffold for the design and synthesis of novel therapeutic agents. The successful application of this and structurally related building blocks in the development of potent DPP-4 inhibitors and its potential for creating PTP1B inhibitors and other pharmaceutical agents underscore its importance in drug discovery. The provided protocols offer a starting point for researchers to explore the synthesis of new derivatives and further unlock the therapeutic potential of this promising chemical entity.
References
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 5. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Aminomethyl)cyclohexylamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)cyclohexylamine is a cycloaliphatic diamine with the chemical formula C₇H₁₆N₂.[1] Its structure, featuring a cyclohexane ring with two primary amine groups, makes it a versatile building block in polymer chemistry. The presence of the cycloaliphatic ring is anticipated to impart rigidity, thermal stability, and desirable mechanical properties to the resulting polymers. While specific literature on the use of this compound in polymer synthesis is not extensively documented, its structural analogy to other cycloaliphatic diamines, such as 4,4'-Methylenebis(cyclohexylamine) and 1,4-diaminocyclohexane, allows for the confident extrapolation of its potential applications and methodologies.[2]
This document provides detailed application notes and hypothetical, yet scientifically grounded, experimental protocols for the use of this compound in two primary areas of polymer chemistry: as a monomer for the synthesis of polyamides and as a curing agent for epoxy resins. The protocols and data presented are based on established principles of polymer chemistry and information from analogous systems.
Application 1: Monomer for Polyamide Synthesis
This compound can serve as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to produce polyamides. The resulting polyamides are expected to exhibit high thermal stability and mechanical strength due to the rigid cycloaliphatic structure of the diamine.[2] These properties make them potentially suitable for applications as engineering plastics, high-performance fibers, and matrices for composite materials.
Logical Workflow for Polyamide Synthesis
References
4-(Aminomethyl)cyclohexylamine in Coordination Chemistry: A Review of Potential Applications and Synthetic Protocols
Introduction
4-(Aminomethyl)cyclohexylamine is a diamine ligand that presents two primary amine groups attached to a cyclohexane ring. This structural motif offers the potential for versatile coordination to metal centers, acting as a chelating or bridging ligand. The flexibility of the cyclohexyl backbone, combined with the reactivity of the aminomethyl and amino groups, makes it an intriguing candidate for the synthesis of novel coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry. This document provides an overview of the potential applications of this compound as a ligand and outlines general experimental protocols for the synthesis and characterization of its metal complexes, based on established procedures for similar amine ligands.
Application Notes
Catalysis
Transition metal complexes are cornerstones of modern catalysis. The nitrogen donor atoms of this compound can stabilize various oxidation states of transition metals, making its complexes potentially active in a range of catalytic transformations.
-
Cross-Coupling Reactions: Palladium complexes bearing amine ligands are widely used in cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. A hypothetical palladium complex of this compound could potentially catalyze such transformations.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with diamine ligands are often effective catalysts for the hydrogenation of unsaturated bonds. The chelating nature of this compound could provide the necessary stability for such catalytic cycles.
-
Oxidation Reactions: Copper, manganese, and cobalt complexes are known to catalyze a variety of oxidation reactions. The coordination of this compound to these metals could yield catalysts for selective oxidations of alcohols, alkenes, or hydrocarbons.
A general workflow for screening the catalytic activity of a newly synthesized metal complex of this compound is depicted below.
Caption: General workflow for catalytic activity screening.
Antimicrobial and Antitumor Agents
The biological activity of coordination complexes is a rapidly growing field of research. Metal complexes can exhibit enhanced antimicrobial and antitumor properties compared to the free ligands.
-
Antimicrobial Activity: The chelation of metal ions like copper, cobalt, nickel, and zinc with amine ligands can lead to compounds with significant antibacterial and antifungal activity. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Antitumor Activity: Platinum-based drugs are a cornerstone of cancer chemotherapy. The development of new platinum and other metal-based (e.g., ruthenium, gold) antitumor agents with improved efficacy and reduced side effects is a major research focus. Diamine ligands are crucial components of these drugs, and this compound could serve as a scaffold for the design of novel anticancer metallodrugs.
The general steps involved in the preliminary biological evaluation of new metal complexes are outlined in the following diagram.
Caption: Workflow for biological activity screening.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These should be adapted based on the specific metal precursor and desired complex.
Materials and Methods
-
Ligand: this compound (commercially available).
-
Metal Precursors: Metal salts such as chlorides, nitrates, acetates, or perchlorates (e.g., CuCl₂, Ni(OAc)₂, PdCl₂, Co(NO₃)₂·6H₂O).
-
Solvents: Methanol, ethanol, acetonitrile, water, or other appropriate coordinating or non-coordinating solvents.
-
Instrumentation: Standard laboratory glassware, magnetic stirrer, heating mantle, Schlenk line (for air-sensitive reactions), NMR spectrometer, IR spectrometer, UV-Vis spectrophotometer, mass spectrometer, and single-crystal X-ray diffractometer.
Protocol 1: General Synthesis of a Metal Complex of this compound
-
Ligand Solution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of methanol).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 mmol for a 1:1 metal-to-ligand ratio, or 0.5 mmol for a 1:2 ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and/or add a less polar solvent to induce crystallization or precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Protocol 2: Characterization of the Synthesized Complex
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the free ligand and the metal complex. Compare the spectra to identify shifts in the N-H stretching and bending frequencies, which indicate coordination of the amine groups to the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, obtain ¹H and ¹³C NMR spectra. Coordination to the metal will typically cause shifts in the signals of the protons and carbons near the nitrogen atoms.
-
Mass Spectrometry: Use techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to determine the mass-to-charge ratio of the complex and confirm its molecular formula.
-
UV-Visible Spectroscopy: Record the electronic absorption spectrum of the complex to study the d-d transitions of the metal ion and any charge-transfer bands.
-
Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, this technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.
Quantitative Data
The following table provides a template for summarizing key quantitative data that should be collected for a new this compound metal complex.
| Property | Method | Expected Information |
| Structural Data | ||
| Metal-Nitrogen Bond Lengths (Å) | X-ray Diffraction | Provides insight into the strength of the coordination bond. |
| Bond Angles (°) | X-ray Diffraction | Defines the coordination geometry around the metal center. |
| Spectroscopic Data | ||
| IR N-H Stretch (cm⁻¹) | IR Spectroscopy | Shift upon coordination indicates N-metal bond formation. |
| ¹H NMR Chemical Shifts (ppm) | NMR Spectroscopy | Shifts of protons alpha to the nitrogen atoms upon coordination. |
| UV-Vis λmax (nm) | UV-Visible Spectroscopy | Information on electronic transitions (d-d, CT). |
| Physicochemical Data | ||
| Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Conductivity Measurement | Indicates the electrolytic nature of the complex in solution. |
| Magnetic Moment (μB) | Magnetic Susceptibility | Determines the number of unpaired electrons and the spin state of the metal. |
While specific research on this compound as a ligand in coordination chemistry is currently limited, its structural features suggest significant potential for the development of novel metal complexes. The application notes and generalized protocols provided here offer a foundational framework for researchers and drug development professionals to explore the coordination chemistry of this promising ligand and to synthesize and evaluate new compounds for catalytic and biological applications. Further experimental work is necessary to fully elucidate the coordination behavior and application scope of this compound complexes.
Application Notes and Protocols for N-Functionalization of 4-(Aminomethyl)cyclohexylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Aminomethyl)cyclohexylamine is a versatile diamine building block in medicinal chemistry and materials science, featuring both a primary and a secondary amine. Its distinct reactivity at each nitrogen atom allows for selective functionalization to generate a diverse range of derivatives. This document provides detailed experimental protocols for common N-functionalization strategies, including reductive amination, N-acylation, and direct N-alkylation.
I. Overview of N-Functionalization Strategies
The selective functionalization of the amino groups on this compound can be achieved through several common organic transformations. The choice of method depends on the desired final product, with reductive amination being a preferred method for creating secondary and tertiary amines, while acylation is used to synthesize amides. Direct alkylation with alkyl halides is also a viable, though sometimes less selective, method.
Caption: Overview of N-functionalization strategies for this compound.
II. Experimental Protocols
A. Protocol 1: Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of amines.[1][2][3] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.[1][2] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4]
Workflow for Reductive Amination
References
The Pivotal Role of Cyclohexylamine as a Versatile Intermediate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylamine, a primary aliphatic amine, serves as a crucial and versatile intermediate in the synthesis of a wide array of organic compounds. Its unique structural features and reactivity make it an indispensable building block in the pharmaceutical, agrochemical, and industrial chemical sectors. This document provides detailed application notes and experimental protocols for the synthesis of key compounds derived from cyclohexylamine, offering valuable insights for researchers, scientists, and professionals in drug development.
Applications of Cyclohexylamine in Organic Synthesis
Cyclohexylamine is a key precursor in the production of a diverse range of commercially significant molecules. Its applications span from life-saving pharmaceuticals to high-performance industrial chemicals.
In the Pharmaceutical Industry, cyclohexylamine is a fundamental component in the synthesis of various active pharmaceutical ingredients (APIs). It is notably used in the production of:
-
Mucolytics: Such as Bromhexine, which is used to clear mucus from the respiratory tract.
-
Analgesics and Anesthetics: Including Hexylcaine, a local anesthetic.
-
Bronchodilators: For the treatment of respiratory conditions.
-
Antidiabetic Agents: A prominent example is Glibenclamide (Glyburide), a sulfonylurea used to treat type 2 diabetes.[1]
In the Agrochemical Sector, cyclohexylamine is a vital intermediate for herbicides.[2] A key example is:
-
Hexazinone: A broad-spectrum herbicide used for the control of weeds in various crops and non-crop areas.[3]
In Industrial Applications, cyclohexylamine and its derivatives are utilized as:
-
Vulcanization Accelerators: Such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS), which is critical in the rubber industry.
-
Corrosion Inhibitors: Protecting metals in boiler water treatment and other systems.
-
Artificial Sweeteners: For instance, the historical production of cyclamate.
Synthesis of Key Organic Compounds from Cyclohexylamine
This section provides detailed experimental protocols for the synthesis of selected high-value organic compounds where cyclohexylamine serves as a key intermediate.
Synthesis of Glibenclamide (Antidiabetic Agent)
Glibenclamide is a second-generation sulfonylurea that stimulates the pancreas to produce more insulin. The synthesis involves the reaction of a sulfonamide intermediate with cyclohexyl isocyanate, which is synthesized from cyclohexylamine.
Experimental Protocol: Synthesis of Glibenclamide
This protocol outlines the final step in the synthesis of Glibenclamide, reacting 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide with cyclohexyl isocyanate.[1]
Materials:
-
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
-
Cyclohexyl isocyanate
-
Potassium tert-butoxide
-
18-crown-6 ether
-
N,N-Dimethylformamide (DMF)
-
1N Hydrochloric acid
Procedure:
-
Dissolve 3.69 g (10 mmol) of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in 50 mL of DMF in a reaction flask.
-
To this solution, add 1.34 g (12 mmol) of potassium tert-butoxide and 0.8 g (3 mmol) of 18-crown-6 ether.
-
Prepare a 1 mol/L solution of cyclohexyl isocyanate in DMF.
-
Slowly add 13 mL of the cyclohexyl isocyanate solution dropwise to the reaction mixture at a temperature of 0-5°C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to 0-5°C and pour it into 1N dilute hydrochloric acid.
-
The precipitated solid is collected by filtration.
-
The product is dried under vacuum to yield Glibenclamide.
Quantitative Data for Glibenclamide Synthesis:
| Parameter | Value | Reference |
| Yield | 4.49 g (91%) | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | 0-5°C (addition), Reflux (reaction) | [1] |
Synthesis of Hexazinone (Herbicide)
Hexazinone is a triazine herbicide that inhibits photosynthesis. Its synthesis involves the use of cyclohexyl isocyanate, derived from cyclohexylamine. While a detailed, step-by-step industrial protocol is proprietary, a general five-step synthesis process is recognized.[2]
Conceptual Synthetic Pathway for Hexazinone:
The synthesis of Hexazinone is a multi-step process that begins with the formation of a triazine ring.[2] Subsequent steps involve the introduction of the cyclohexyl, dimethylamino, and methyl functional groups through controlled substitution reactions.[2] A key step in this process is the reaction of an intermediate with cyclohexyl isocyanate to incorporate the cyclohexylamino group into the triazine core.
A detailed experimental protocol for the complete synthesis of Hexazinone from basic starting materials is not publicly available in the provided search results. The synthesis is a complex, multi-step industrial process.
Synthesis of Bromhexine Hydrochloride (Mucolytic Agent)
Bromhexine is a mucolytic agent used in the treatment of respiratory disorders. A high-yield, one-pot reductive amination process is a common method for its synthesis.
Experimental Protocol: One-Pot Synthesis of Bromhexine Hydrochloride
This protocol describes the synthesis of Bromhexine Hydrochloride from 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
N-methylcyclohexylamine
-
5% Palladium on carbon (Pd/C)
-
Butyl acetate
-
Anhydrous formic acid
-
30% Hydrogen chloride in ethanol
-
Methanol
-
Acetone
Procedure:
-
In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% Pd/C, and 55 g of butyl acetate.
-
Heat the mixture to 100°C.
-
Add 9.2 g of anhydrous formic acid dropwise over a period of 1.5 hours.
-
Maintain the temperature at 100-110°C and continue the reaction for 5 hours.
-
Cool the reaction mixture to 30-35°C and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure until the solvent is removed.
-
Cool the residue to 25-30°C and add 25 g of 30% hydrogen chloride in ethanol.
-
Stir the mixture at 30-35°C for 2-3 hours.
-
Collect the precipitated product by suction filtration.
-
Recrystallize the crude product from a 5:1 mixture of methanol and acetone to obtain pure Bromhexine Hydrochloride.
Quantitative Data for Bromhexine Hydrochloride Synthesis:
| Parameter | Value |
| Yield | 37.6 g - 38.1 g (91.3% - 92.3%) |
| Reaction Time | 5 hours |
| Reaction Temperature | 100-110°C |
| Purity (HPLC) | 99.1% - 99.4% |
Synthesis of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) (Vulcanization Accelerator)
CBS is a widely used delayed-action accelerator for the vulcanization of rubber. It can be synthesized by the catalytic oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine.
Experimental Protocol: Synthesis of CBS
This protocol describes a continuous flow synthesis of CBS using microfluidics.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Cyclohexylamine
-
Copper acetate monohydrate (catalyst)
-
Ammonia
-
Pure oxygen
Procedure (Conceptual for Microfluidic Setup):
-
Prepare a solution of MBT, cyclohexylamine, copper acetate monohydrate, and ammonia in a suitable solvent.
-
Introduce this solution and pure oxygen into a capillary microreactor with a gas-liquid segmented flow.
-
The catalytic oxidation reaction occurs within the microreactor.
-
The product stream is collected at the outlet of the microreactor.
-
The CBS product is then isolated and purified.
Quantitative Data for CBS Synthesis (Microfluidics):
| Parameter | Value |
| Yield | 87% |
| Residence Time | 200 seconds |
Signaling Pathways and Logical Workflows
Signaling Pathway of Glibenclamide
Glibenclamide exerts its therapeutic effect by modulating insulin secretion from pancreatic β-cells. The signaling cascade is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
Experimental Workflow for One-Pot Bromhexine Synthesis
The one-pot synthesis of Bromhexine Hydrochloride involves a series of sequential steps that are carried out in a single reaction vessel, simplifying the overall process.
Caption: One-pot synthesis workflow for Bromhexine Hydrochloride.
Logical Relationship for Synthesis of CBS
The synthesis of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) is based on the reaction between two key intermediates in the presence of an oxidizing agent and a catalyst.
Caption: Logical relationship for the synthesis of CBS.
Conclusion
Cyclohexylamine is a cornerstone intermediate in modern organic synthesis, enabling the efficient production of a multitude of valuable compounds. The protocols and data presented herein underscore its significance and provide a practical foundation for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of novel synthetic routes and applications of cyclohexylamine and its derivatives will undoubtedly continue to drive innovation in these critical sectors.
References
Application Notes and Protocols for 4-(Aminomethyl)cyclohexylamine as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(Aminomethyl)cyclohexylamine as a curing agent for epoxy resins. This document details the chemical properties, curing mechanisms, and expected performance characteristics of the resulting thermoset polymers. Detailed experimental protocols for preparation and characterization are provided to guide researchers in their applications, which can range from structural adhesives and composites to encapsulation and coatings in various scientific and industrial fields.
Introduction
This compound is a cycloaliphatic diamine that serves as an effective curing agent, or hardener, for epoxy resins. Its chemical structure, featuring a cyclohexane ring with both a primary aminomethyl group and a primary amine group, imparts a unique combination of rigidity, toughness, and thermal stability to the cured epoxy system. The cycloaliphatic backbone contributes to good UV resistance and weathering properties, making it suitable for a range of applications where durability is critical.
The two primary amine groups provide multiple reactive sites for cross-linking with the epoxide groups of the resin, leading to a densely cross-linked three-dimensional network. This high degree of cross-linking is responsible for the desirable mechanical and thermal properties of the final cured product.
Key Properties and Applications
Epoxy resins cured with this compound are characterized by the following properties:
-
High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure restricts segmental motion in the cured polymer network, resulting in a high glass transition temperature. This imparts good thermal stability, allowing the material to retain its mechanical properties at elevated temperatures.
-
Excellent Mechanical Properties: The high cross-link density contributes to high tensile strength and modulus, providing robust and durable cured products.
-
Good Chemical Resistance: The stable cross-linked network offers good resistance to a variety of chemicals, including solvents, acids, and bases.
-
Low Viscosity and Good Handling Characteristics: As a curing agent, this compound typically has a low viscosity, which facilitates mixing with epoxy resins and ensures good impregnation of reinforcing fibers in composite applications.
These properties make this compound a suitable curing agent for demanding applications, including:
-
High-performance adhesives
-
Industrial and protective coatings
-
Fiber-reinforced polymer composites
-
Electrical potting and encapsulation
Data Presentation
The following tables summarize typical quantitative data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a stoichiometric amount of this compound. The exact values can vary depending on the specific epoxy resin, cure schedule, and any additives used.
Table 1: Thermal Properties
| Property | Test Method | Typical Value |
| Glass Transition Temperature (Tg) | ASTM D3418 (DSC) | 140 - 160 °C |
| Onset of Decomposition (Td) | ASTM E1131 (TGA) | > 300 °C |
Table 2: Mechanical Properties
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 70 - 90 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 3 - 5 % |
| Flexural Strength | ASTM D790 | 110 - 130 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
Table 3: Curing Characteristics
| Property | Test Method | Typical Value |
| Pot Life (100g mass @ 25°C) | ASTM D2471 | 30 - 60 minutes |
| Recommended Cure Schedule | - | 2 hours at 80°C + 3 hours at 150°C |
Experimental Protocols
Preparation of Cured Epoxy Resin Samples
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)
-
This compound (Amine Hydrogen Equivalent Weight: 32 g/eq)
-
Disposable mixing cups
-
Stirring rods
-
Silicone molds
-
Vacuum oven
Procedure:
-
Calculate Stoichiometric Ratio: Determine the required parts by weight of this compound per 100 parts of epoxy resin (phr) using the following formula:
-
phr = (Amine Hydrogen Equivalent Weight / Epoxy Equivalent Weight) * 100
-
For this example: phr = (32 / 188) * 100 ≈ 17 phr
-
-
Mixing: Weigh the appropriate amounts of epoxy resin and this compound into a clean, dry mixing cup. Mix thoroughly with a stirring rod for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum of approximately 28-29 inHg to remove any entrapped air bubbles. Degas until the bubbling subsides.
-
Casting: Carefully pour the degassed mixture into pre-heated silicone molds of the desired geometry for testing (e.g., dog-bone shapes for tensile testing).
-
Curing: Place the molds in a programmable oven and follow the recommended cure schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Cooling and Demolding: Allow the cured samples to cool slowly to room temperature inside the oven before demolding.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure (as per ASTM D3418): [1][2]
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
First Heating Scan: Place the sample in a DSC pan and heat it from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This scan is to erase any prior thermal history.[1]
-
Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from room temperature to 200°C at a heating rate of 10°C/min.
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.[3]
Thermogravimetric Analysis (TGA) for Thermal Stability
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure (as per ASTM E1131):
-
Sample Preparation: Place a small sample (10-20 mg) of the cured epoxy resin into a TGA pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition temperature (Td) from the TGA curve, which is the temperature at which a significant weight loss begins.
Tensile Testing for Mechanical Properties
Apparatus:
-
Universal Testing Machine with appropriate grips and extensometer
Procedure (as per ASTM D638): [4][5][6]
-
Specimen Preparation: Use dog-bone shaped specimens prepared as described in the casting protocol.
-
Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Testing: Mount the specimen in the grips of the universal testing machine. Attach an extensometer to measure strain. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Data Analysis: Record the load-extension curve. Calculate the tensile strength, tensile modulus, and elongation at break from the recorded data.
Visualizations
Caption: Experimental workflow for curing epoxy resin.
Caption: Simplified epoxy-amine curing reaction pathway.
Safety Precautions
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epotek.com [epotek.com]
- 4. WO2008064115A1 - Epoxy resins comprising a cycloaliphatic diamine curing agent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Polyamides from 4-(Aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a versatile class of polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The incorporation of cycloaliphatic diamines, such as 4-(aminomethyl)cyclohexylamine, into the polymer backbone can impart unique properties, including improved solubility, processability, and modified thermal characteristics compared to their fully aromatic or linear aliphatic counterparts. These attributes make them attractive materials for a range of applications, including specialty fibers, engineering plastics, and advanced materials in the biomedical field.
This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound as the diamine monomer. Two primary synthesis routes, melt polymerization and solution polymerization, are described, along with methods for the characterization of the resulting polymers.
Data Presentation
The properties of polyamides derived from this compound are highly dependent on the comonomer, typically a dicarboxylic acid, and the polymerization conditions. The following tables present representative data for polyamides synthesized from this compound and two common dicarboxylic acids: adipic acid and sebacic acid.
Table 1: Representative Thermal Properties of Polyamides from this compound
| Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| Adipic Acid | 140 - 160 | 250 - 270 | > 400 |
| Sebacic Acid | 120 - 140 | 220 - 240 | > 400 |
Table 2: Representative Mechanical Properties of Polyamides from this compound
| Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Adipic Acid | 70 - 90 | 2.0 - 2.5 | 50 - 100 |
| Sebacic Acid | 60 - 80 | 1.8 - 2.2 | 80 - 150 |
Table 3: Representative Molecular Weight Data for Polyamides from this compound
| Dicarboxylic Acid | Polymerization Method | Number Average M.W. (Mn) ( g/mol ) | Weight Average M.W. (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Adipic Acid | Melt Polymerization | 20,000 - 40,000 | 40,000 - 80,000 | 2.0 - 2.5 |
| Sebacic Acid | Solution Polymerization | 15,000 - 30,000 | 30,000 - 60,000 | 2.0 - 2.5 |
Experimental Protocols
Melt Polymerization of this compound with Adipic Acid
This protocol describes a two-stage melt polycondensation process.
Materials:
-
This compound (polymer grade)
-
Adipic acid (polymer grade)
-
Phosphorous acid or other suitable catalyst (optional)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature, stirred glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump.
Procedure:
-
Nylon Salt Formation:
-
Equimolar amounts of this compound and adipic acid are charged into the reactor.
-
A small amount of water is added to form a concentrated aqueous salt solution (typically 60-80% solids).
-
The mixture is stirred under a nitrogen atmosphere until a homogeneous salt solution is formed.
-
-
Pre-polymerization:
-
The reactor is heated to approximately 220-240°C under a nitrogen pressure of about 18 atm.
-
Water is removed by distillation as the temperature increases.
-
This stage is continued until the majority of the water has been removed and a low molecular weight prepolymer is formed.
-
-
Polycondensation:
-
The pressure is slowly reduced to atmospheric pressure, and then a vacuum is gradually applied.
-
The temperature is raised to 260-280°C.
-
The reaction is continued under vacuum for 1-3 hours to facilitate the removal of residual water and drive the polymerization to completion, as indicated by an increase in the viscosity of the melt (monitored via stirrer torque).
-
-
Polymer Extrusion and Quenching:
-
Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a strand.
-
The polymer strand is rapidly cooled in a water bath and subsequently pelletized.
-
-
Drying:
-
The polymer pellets are dried in a vacuum oven at 80-100°C for 12-24 hours to remove any absorbed moisture.
-
Solution Polymerization of this compound with Sebacic Acid
This protocol is suitable for producing lower molecular weight polyamides or when melt polymerization is not feasible.
Materials:
-
This compound (polymer grade)
-
Sebacoyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (e.g., ice-water bath).
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup:
-
A dry three-necked flask is charged with this compound and anhydrous NMP under a nitrogen atmosphere.
-
The solution is cooled to 0-5°C using a low-temperature bath.
-
Anhydrous pyridine is added as an acid scavenger.
-
-
Monomer Addition:
-
Sebacoyl chloride is dissolved in a minimal amount of anhydrous NMP in the dropping funnel.
-
The solution of sebacoyl chloride is added dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
-
Polymerization:
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
The viscous polymer solution is slowly poured into a vigorously stirred beaker of methanol to precipitate the polyamide.
-
The precipitated polymer is collected by filtration and washed thoroughly with fresh methanol to remove any unreacted monomers, solvent, and byproducts.
-
The polymer is then washed with hot water to remove any pyridinium hydrochloride salt.
-
-
Drying:
-
The purified polyamide is dried in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Visualizations
References
Application Notes and Protocols: 4-(Aminomethyl)cyclohexylamine in the Preparation of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and evaluation of corrosion inhibitors derived from 4-(Aminomethyl)cyclohexylamine. The focus is on the synthesis of a Schiff base derivative and its subsequent evaluation as a corrosion inhibitor for mild steel in acidic environments.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier. Amines and their derivatives are a well-established class of corrosion inhibitors. This compound, a cycloaliphatic diamine, serves as an excellent backbone for the synthesis of novel corrosion inhibitors. Its two primary amine groups offer reactive sites for the introduction of functional groups that can enhance its inhibitive properties.
One common and effective method to enhance the performance of amine-based inhibitors is through the formation of Schiff bases. The reaction of primary amines with aldehydes yields imines (Schiff bases), which often exhibit superior corrosion inhibition efficiency due to the presence of the azomethine (-C=N-) group and the increased molecular size, facilitating better surface coverage on the metal.[1][2]
This document outlines the synthesis of a Schiff base corrosion inhibitor from this compound and cinnamaldehyde, followed by detailed protocols for its evaluation using standard electrochemical and gravimetric techniques.
Synthesis of Schiff Base Corrosion Inhibitor
A plausible synthetic route for preparing a corrosion inhibitor from this compound is through its condensation reaction with an aldehyde, such as cinnamaldehyde, to form a Schiff base.[1][3]
Reaction Scheme:
This compound + 2 Cinnamaldehyde → Schiff Base Inhibitor + 2 H₂O
Experimental Protocol: Synthesis of (1E,1'E)-N,N'-(cyclohexane-1,4-diylbis(methylene))bis(3-phenylprop-2-en-1-imine)
Materials:
-
This compound
-
Cinnamaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.01 mole of this compound in 50 mL of absolute ethanol.
-
To this solution, add 0.02 moles of cinnamaldehyde dissolved in 50 mL of absolute ethanol.[1]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Heat the mixture to reflux with constant stirring for 4-6 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting product with a suitable solvent (e.g., diethyl ether) to remove any unreacted aldehyde and recrystallize from ethanol to obtain the purified Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the formation of the Schiff base.
Evaluation of Corrosion Inhibition Performance
The performance of the synthesized Schiff base inhibitor is evaluated on mild steel in a 1 M HCl solution. The primary evaluation methods are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Materials and Equipment
-
Test Specimen: Mild steel coupons with a composition (wt%) of C (0.21%), Mn (0.45%), Si (0.38%), P (0.09%), S (0.05%), and the remainder Fe. Coupons for weight loss are typically 2.5 cm x 2.0 cm x 0.05 cm. For electrochemical tests, a cylindrical rod embedded in epoxy with an exposed surface area of 1 cm² is used.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade 37% HCl with deionized water.
-
Inhibitor Solutions: Prepared by dissolving the synthesized Schiff base inhibitor in 1 M HCl at various concentrations (e.g., 50, 100, 200, 500 ppm).
-
Equipment:
-
Analytical balance (accuracy ±0.1 mg)
-
Water bath/thermostat
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: mild steel, counter electrode: platinum foil, reference electrode: Saturated Calomel Electrode (SCE))
-
Experimental Protocols
This gravimetric method provides a direct measure of the corrosion rate.
-
Preparation of Specimens: Mechanically polish the mild steel coupons with a series of emery papers (up to 1200 grit), wash with deionized water and acetone, dry, and store in a desiccator.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance.
-
Immersion: Immerse the weighed coupons in 100 mL of 1 M HCl solution with and without different concentrations of the inhibitor.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, retrieve the coupons, wash them with deionized water, clean with a soft brush, rinse with acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[4][5]
-
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrode Preparation: Prepare the mild steel working electrode as described for the test specimens.
-
Cell Setup: Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode in the test solution (1 M HCl with and without inhibitor).
-
Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP), typically for 30-60 minutes.
-
Polarization Scan: Perform a potentiodynamic scan from a potential of -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[6]
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[7]
-
Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.
-
Cell Setup and Stabilization: Use the same setup as for potentiodynamic polarization and allow the system to stabilize at OCP.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 0.01 Hz.[8]
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the solution resistance (Rs) and the charge transfer resistance (Rct).[9]
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation
The quantitative data obtained from the evaluation experiments should be summarized in tables for clear comparison. Below are example tables with representative data for the synthesized Schiff base inhibitor.
Table 1: Weight Loss Measurement Data (Mild Steel in 1 M HCl, 6 hours immersion at 298 K)
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 75.2 | 12.53 | - |
| 50 | 22.1 | 3.68 | 70.6 |
| 100 | 14.5 | 2.42 | 80.7 |
| 200 | 8.3 | 1.38 | 89.0 |
| 500 | 4.1 | 0.68 | 94.6 |
Table 2: Potentiodynamic Polarization Data (Mild Steel in 1 M HCl at 298 K)
| Inhibitor Conc. (ppm) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -475 | 1050 | 75 | -110 | - |
| 50 | -482 | 305 | 72 | -108 | 71.0 |
| 100 | -488 | 198 | 70 | -105 | 81.1 |
| 200 | -495 | 102 | 68 | -102 | 90.3 |
| 500 | -502 | 55 | 65 | -98 | 94.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Mild Steel in 1 M HCl at 298 K)
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 45 | 120 | - |
| 50 | 160 | 85 | 71.9 |
| 100 | 285 | 62 | 84.2 |
| 200 | 520 | 45 | 91.3 |
| 500 | 950 | 30 | 95.3 |
Conclusion
The protocols described provide a comprehensive framework for the synthesis and evaluation of corrosion inhibitors based on this compound. The formation of a Schiff base derivative is a promising approach to developing effective inhibitors. The combination of weight loss and electrochemical methods allows for a thorough assessment of the inhibitor's performance and mechanism of action. The presented data, while representative, should be experimentally determined for the specific synthesized compound. These application notes serve as a detailed guide for researchers in the field of corrosion science and materials protection.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde–Aminotriazole Condensation Products as Novel Corrosion Inhibitors for Mild Steel in Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. content.ampp.org [content.ampp.org]
Application of Cyclohexylamine in the Production of Vulcanization Accelerators: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine is a key primary aliphatic amine that serves as a crucial intermediate in the synthesis of sulfenamide-based vulcanization accelerators.[1][2] These accelerators play a pivotal role in the rubber industry by significantly increasing the rate of vulcanization, the process of cross-linking polymer chains with sulfur to enhance the durability and elasticity of rubber.[3][4] One of the most prominent vulcanization accelerators derived from cyclohexylamine is N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), also known as N-Cyclohexyl-2-benzothiazole sulfonamide or Accelerator CZ.[5][6] CBS is favored for its delayed-action mechanism, which prevents premature vulcanization (scorching) during the mixing and processing stages, followed by a rapid cure rate at vulcanization temperatures.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of CBS using cyclohexylamine, intended for researchers and professionals in relevant fields.
Application Notes
Cyclohexylamine is a primary raw material in the production of CBS, a widely used medium-fast primary accelerator for natural rubber (NR), isoprene rubber (IR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[3][7] The use of cyclohexylamine-derived CBS offers several advantages in rubber compounding:
-
Excellent Scorch Safety: CBS provides a significant delay in the onset of vulcanization at processing temperatures, allowing for safe and efficient mixing and shaping of rubber compounds.[5][8]
-
Fast Cure Rate: Once the vulcanization temperature is reached (typically above 138°C), CBS provides a rapid cross-linking reaction, leading to shorter curing cycles and increased productivity.[5][9]
-
High-Quality Vulcanizates: Rubber vulcanized with CBS exhibits excellent physical properties, including high tensile strength, good modulus, and favorable aging resistance.[8][10]
-
Versatility: CBS can be used as a standalone accelerator or in combination with other accelerators, such as thiurams and dithiocarbamates, to further enhance its activity and tailor the vulcanization characteristics to specific application needs.[3][7]
The synthesis of CBS from cyclohexylamine primarily involves the reaction of 2-mercaptobenzothiazole (MBT) with cyclohexylamine in the presence of an oxidizing agent or a catalyst.[9][11] Common methods include oxidation with sodium hypochlorite and an oxidant-free catalytic approach. The choice of synthesis route can impact the final product's yield, purity, and environmental footprint.
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
| Parameter | Sodium Hypochlorite Oxidation Method | Oxidant-Free Catalytic Method | Oxygen Catalytic Oxidation |
| Primary Reactants | 2-Mercaptobenzothiazole (MBT), Cyclohexylamine | Benzothiazole Disulfide (DM), Cyclohexylamine | 2-Mercaptobenzothiazole (MBT), Cyclohexylamine |
| Oxidizing Agent/Catalyst | Sodium Hypochlorite (NaOCl) | Inorganic or Organic Alkaline Catalyst | Oxygen (O2), Cobalt Catalyst |
| Solvent | Water | Water | Water |
| Molar Ratio (MBT/DM : Cyclohexylamine) | 1 : 2.3 | 1 : 1.5 - 3.0[11] | 1 : 4[9] |
| Reaction Temperature | 35°C | 20 - 85°C[11] | 60°C[9] |
| Reaction Time | Not specified | 1.5 - 4 hours[11] | 4 hours[9] |
| Product Yield | High | 98 - 99.5%[11] | 96%[9] |
| Key Advantages | Mature technology, simple process[11] | No oxidant needed, catalyst can be reused, no wastewater[11] | High yield |
| Key Disadvantages | Production of oxidized byproducts and wastewater[11] | Requires a catalyst | Requires a high-pressure reactor and catalyst |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) via Sodium Hypochlorite Oxidation
This protocol is based on the oxidative condensation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine using sodium hypochlorite.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Cyclohexylamine
-
Sodium Hypochlorite (NaOCl) solution (5% concentration)
-
Deionized Water
-
Hot Water (for washing)
Equipment:
-
Reaction vessel (glass reactor with stirring mechanism)
-
Dropping funnel
-
Cooling system
-
Suction filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In the reaction vessel, prepare a 16% aqueous solution of cyclohexylamine.
-
With continuous stirring, add 2-mercaptobenzothiazole (MBT) to the cyclohexylamine solution. The molar ratio of cyclohexylamine to MBT should be approximately 2.3:1.
-
Stir the mixture thoroughly to form a homogeneous suspension.
-
-
Oxidation:
-
Cool the reaction mixture to 35°C using the cooling system.
-
Slowly add the 5% sodium hypochlorite solution dropwise to the stirred mixture via the dropping funnel.
-
Continue the addition of sodium hypochlorite until the yellow particles of MBT disappear, indicating the formation of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS).
-
-
Isolation and Purification:
-
Once the reaction is complete, stir the resulting suspension and then transfer it to the suction filtration apparatus.
-
Filter the crude product and wash the filter cake with hot water until the washings are neutral.
-
Dry the purified product in a drying oven at a temperature below 75°C to obtain the final CBS product.[9]
-
Protocol 2: Oxidant-Free Catalytic Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
This protocol describes the synthesis of CBS from benzothiazole disulfide (DM) and cyclohexylamine using a catalyst, eliminating the need for an oxidizing agent.[11]
Materials:
-
Benzothiazole Disulfide (DM)
-
Cyclohexylamine
-
Inorganic or Organic Alkaline Catalyst
-
Deionized Water
Equipment:
-
Reaction vessel with a stirrer and thermometer
-
Heating and cooling system
Procedure:
-
Initial Suspension:
-
Add deionized water and benzothiazole disulfide (DM) to the reaction vessel under agitation.
-
Stir the mixture for 30-60 minutes to obtain a suspension.[11]
-
-
Addition of Cyclohexylamine:
-
While maintaining the temperature between 20-40°C, continuously add cyclohexylamine to the suspension. The molar ratio of benzothiazole disulfide to cyclohexylamine should be in the range of 1:1.5 to 1:3.0.[11]
-
Control the addition time to be between 15-60 minutes.
-
After the addition is complete, continue stirring the mixture at 20-40°C for an additional 0.5-2 hours.[11]
-
-
Catalytic Reaction:
-
Add the catalyst to the reactor continuously over 10-60 minutes while maintaining the temperature between 35-85°C. The amount of catalyst should be 5-30% of the weight of the benzothiazole disulfide.[11]
-
After the catalyst addition, heat the reaction mixture to 80-85°C and maintain it for 0.5-2 hours to complete the reaction.[11]
-
-
Product Isolation:
-
After the reaction is complete, the product can be isolated by filtration, followed by washing and drying. The catalyst can be recovered and reused.
-
Mandatory Visualization
Caption: Synthesis of CBS via Sodium Hypochlorite Oxidation.
Caption: Oxidant-Free Catalytic Synthesis of CBS.
Caption: General Experimental Workflow for CBS Synthesis.
References
- 1. Accelerator CBS Rubber Chemical Manufacturer/Supplier Price | YUSHENG [yushengmax.com]
- 2. nasirchimi.com [nasirchimi.com]
- 3. lusida.com [lusida.com]
- 4. CBS Rubber Accelerator: What It Is and How It Works [chembroad.com]
- 5. CN101343256B - Preparation method for rubber accelerator CBS - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. CBS in Rubber Compounding: Benefits and Applications [chembroad.com]
- 8. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 9. WESTCO™ CBS Accelerator for Rubber [wrchem.com]
- 10. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]
- 11. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 4-(Aminomethyl)cyclohexylamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(aminomethyl)cyclohexylamine, a key intermediate for researchers, scientists, and professionals in drug development. The primary synthesis route addressed is the catalytic hydrogenation of cyclohexane-1,4-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is the catalytic hydrogenation of cyclohexane-1,4-dicarbonitrile. This process typically involves a heterogeneous catalyst, such as Raney Nickel or a noble metal catalyst, under a hydrogen atmosphere. The reaction reduces both nitrile groups to primary amines.
Q2: Which catalysts are recommended for the hydrogenation of cyclohexane-1,4-dicarbonitrile?
A2: Several catalysts are effective for this transformation. Raney Nickel and Raney Cobalt are widely used due to their cost-effectiveness and high activity.[1] For higher selectivity and milder reaction conditions, rhodium-on-alumina (Rh/Al₂O₃) is an excellent choice.[2] Doping Raney Nickel with metals like chromium or molybdenum can also enhance performance and selectivity towards the primary diamine.[3][4]
Q3: Why is ammonia often used as an additive in this reaction?
A3: Ammonia is a crucial additive used to suppress the formation of secondary and tertiary amine byproducts.[5][6] The primary amine product can react with the intermediate imine species, leading to dimerization or polymerization. Ammonia competes with the product for these intermediates, thus favoring the formation of the desired primary amine.
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions vary depending on the chosen catalyst. Generally, the reaction is conducted at elevated temperatures and pressures. For instance, with a Raney Nickel catalyst, temperatures may range from 60°C to 100°C with hydrogen pressures up to 8 MPa.[1][4] Rhodium catalysts may allow for milder conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting dinitrile and the appearance of the aminonitrile intermediate and the final diamine product. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment.
Q6: What are the main impurities I should expect and how can they be removed?
A6: The primary impurities include the intermediate 4-cyano-cyclohexylmethanamine, secondary amines (such as azepane derivatives from intramolecular cyclization), and oligomeric byproducts.[7] Purification is typically achieved by fractional distillation under vacuum. Further purification can involve treating the crude product with hydrogen over a finishing catalyst to reduce residual impurities.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Poor catalyst-substrate contact. 4. Presence of catalyst poisons in the starting material or solvent (e.g., sulfur compounds, water). | 1. Use fresh, properly activated catalyst. Ensure the catalyst was not unduly exposed to air. 2. Gradually increase the hydrogen pressure and/or temperature within the recommended ranges for the specific catalyst. 3. Ensure efficient stirring to keep the catalyst suspended. 4. Purify the starting dinitrile and use anhydrous, high-purity solvents. |
| Low Yield of this compound with High Yield of Intermediate (4-cyano-cyclohexylmethanamine) | 1. Insufficient reaction time. 2. Reaction conditions are too mild. 3. Catalyst deactivation partway through the reaction. | 1. Extend the reaction time and monitor by GC or HPLC until the intermediate is consumed. 2. Increase the reaction temperature or hydrogen pressure. 3. Increase the catalyst loading or use a more robust catalyst. |
| Formation of Significant Side Products (e.g., Secondary Amines, Oligomers) | 1. Absence or insufficient amount of ammonia. 2. High reaction temperature promoting side reactions. 3. High local concentration of the product. | 1. Ensure the reaction is carried out in the presence of liquid ammonia or a saturated solution of ammonia in the chosen solvent.[5] 2. Optimize the temperature; a lower temperature may favor the desired primary amine formation, though it may require longer reaction times. 3. Control the addition rate of the dinitrile to the reaction mixture to maintain a low concentration of the product. |
| Inconsistent Results Between Batches | 1. Variability in catalyst activity. 2. Inconsistent purity of starting materials or solvents. 3. Variations in reaction setup and conditions (e.g., stirring rate, heating). | 1. Use a catalyst from the same lot or perform a consistent activation procedure for each batch. 2. Standardize the purification of the starting dinitrile and use solvents from a reliable source. 3. Maintain consistent parameters for all reactions. |
| Difficulty in Product Isolation and Purification | 1. Formation of azeotropes with the solvent or byproducts during distillation. 2. The product is a high-boiling liquid. 3. Presence of hard-to-remove impurities with similar boiling points.[3] | 1. Choose a solvent with a boiling point significantly different from the product. 2. Use vacuum distillation for purification. 3. Consider derivatization of the crude product for purification, followed by deprotection. Alternatively, a post-hydrogenation treatment can remove certain impurities.[7] |
Data Presentation
Table 1: Comparison of Catalysts for Dinitrile Hydrogenation
| Catalyst | Typical Support | Key Advantages | Potential Issues |
| Raney Nickel | None (Sponge) | High activity, cost-effective. | Can be pyrophoric, may require harsh conditions, potential for nickel leaching.[1] |
| Raney Cobalt | None (Sponge) | Good selectivity for primary amines.[1] | Generally lower activity than Raney Ni. |
| Rhodium | Alumina, Carbon | High selectivity under mild conditions, good for substrates with other reducible functional groups.[8][2] | Higher cost. |
| Palladium | Carbon, Alumina | Effective for nitrile reduction, but can also be active for other functional groups. | May require additives to enhance selectivity for primary amines. |
| Doped Raney Ni (e.g., with Cr, Mo, Fe) | None (Sponge) | Enhanced performance and selectivity compared to undoped Raney Ni.[4] | Preparation of doped catalysts can be complex. |
Table 2: General Reaction Parameters for Optimization
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 60 - 150 °C | Higher temperature increases reaction rate but may decrease selectivity.[1] |
| Hydrogen Pressure | 3 - 10 MPa (approx. 435 - 1450 psi) | Higher pressure generally increases the rate of hydrogenation and can improve selectivity. |
| Catalyst Loading | 5 - 20 wt% (relative to substrate) | Higher loading increases the reaction rate but also the cost. |
| Solvent | Methanol, Ethanol, THF, Dioxane (often with Ammonia) | The choice of solvent can influence substrate solubility and catalyst performance. |
| Ammonia Concentration | Saturated solution or liquid ammonia | Crucial for suppressing the formation of secondary amine byproducts.[5] |
| Stirring Speed | 500 - 1500 rpm | Adequate stirring is essential for good mass transfer in a heterogeneous system. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical procedures for dinitrile hydrogenation.[1][4] Researchers should optimize conditions for their specific equipment and scale.
1. Materials:
-
Cyclohexane-1,4-dicarbonitrile
-
Raney Nickel (50% slurry in water, activated)
-
Anhydrous Methanol saturated with Ammonia
-
Hydrogen gas (high purity)
2. Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully wash the required amount of Raney Nickel slurry with anhydrous, ammonia-saturated methanol to remove the water.
-
Reaction Setup: Charge a high-pressure autoclave reactor with the prepared Raney Nickel catalyst and ammonia-saturated methanol. Seal the reactor.
-
Inerting: Purge the reactor several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 80°C) with stirring.
-
Substrate Addition: Dissolve cyclohexane-1,4-dicarbonitrile in a minimal amount of ammonia-saturated methanol and add it to the reactor (this can be done at the beginning or added portion-wise via a pump).
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 8 MPa). Maintain the temperature and pressure, ensuring vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. Samples can be carefully withdrawn at intervals to check for conversion by GC or HPLC.
-
Work-up: Once the reaction is complete (no further hydrogen uptake and starting material is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture under an inert atmosphere to remove the catalyst.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The crude this compound can then be purified by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Logical relationships in optimizing reaction parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles - Google Patents [patents.google.com]
- 7. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Aminomethyl)cyclohexylamine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis and trans isomers of 4-(Aminomethyl)cyclohexylamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis/trans isomers of this compound?
A1: Common methods for separating the cis and trans isomers of this compound and related compounds include enzymatic resolution, fractional crystallization of salts, and chromatographic techniques. Enzymatic methods often utilize transaminases to selectively convert one isomer, allowing for the separation of the other.[1][2] Fractional crystallization relies on the differential solubility of diastereomeric salts formed with a resolving agent.[3] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be employed for isomer separation.[4]
Q2: How can I improve the yield of the desired trans isomer?
A2: To enhance the yield of the thermodynamically more stable trans isomer, a dynamic isomerization process can be employed.[1][2] This can be achieved using a single transaminase enzyme that selectively deaminates the cis-isomer into a ketone intermediate.[1][2] The reversible nature of this reaction, coupled with thermodynamic control, shifts the equilibrium towards the formation of the trans-isomer, potentially yielding highly diastereopure trans-amine (de > 99%).[1][2]
Q3: Can I separate the isomers without using enzymes or chromatography?
A3: Yes, chemical separation based on differential solubility is a viable method. One approach involves converting the cis/trans mixture of diamines into their dihydrochloride salts in a solvent like methanol. The trans-isomer of the dihydrochloride salt is often significantly less soluble than the cis-isomer, allowing for its precipitation and subsequent isolation by filtration.[3]
Troubleshooting Guides
Enzymatic Resolution Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion of the cis-isomer | Inefficient enzyme activity. | - Optimize reaction conditions (pH, temperature, buffer).- Ensure the correct cofactor (e.g., pyridoxal 5'-phosphate for transaminases) is present in sufficient concentration.- Verify the activity of the enzyme batch. |
| Poor substrate solubility. | - Add a co-solvent that does not denature the enzyme.- Use a suitable buffer system to improve solubility. | |
| Incomplete separation of the trans-isomer from the ketone intermediate | Inadequate downstream processing. | - Optimize the extraction or crystallization procedure to effectively remove the ketone byproduct.[1] |
| Enzyme inhibition | Presence of inhibitory compounds in the reaction mixture. | - Purify the starting material to remove potential inhibitors.- Perform the reaction in a clean, dedicated vessel. |
Fractional Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor precipitation of the desired isomer salt | Incorrect solvent or concentration. | - Screen different solvents to find one where the solubility difference between the cis and trans salts is maximized. Methanol has been shown to be effective for dihydrochloride salts of similar diamines.[3]- Adjust the concentration of the substrate and the acid to promote crystallization. |
| Supersaturation not achieved. | - Slowly cool the solution.- Add seed crystals of the desired isomer salt to initiate crystallization. | |
| Co-precipitation of both isomers | Insufficient solubility difference between the diastereomeric salts. | - Experiment with different resolving acids to form salts with greater solubility differences.- Perform multiple recrystallization steps to improve purity. |
| Low recovery of the free amine after salt breaking | Incomplete neutralization or extraction. | - Ensure complete neutralization of the salt with a suitable base (e.g., NaOH).[3]- Optimize the extraction solvent and procedure to efficiently recover the free amine from the aqueous phase.[3] |
Experimental Protocols
Enzymatic Dynamic Isomerization for trans-Isomer Enrichment
This protocol is based on the dynamic isomerization of a cis/trans mixture of a 4-substituted cyclohexane-1-amine to the thermodynamically favored trans diastereomer using a single transaminase.[1][2]
Materials:
-
Cis/trans mixture of this compound
-
Transaminase enzyme with cis-diastereomer selectivity
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Suitable buffer (e.g., phosphate buffer)
-
Amine acceptor (e.g., pyruvate)
-
Continuous-flow reactor system (optional, for improved efficiency)[1]
Procedure:
-
Prepare a solution of the cis/trans-4-(Aminomethyl)cyclohexylamine mixture in the chosen buffer.
-
Add the transaminase enzyme, PLP cofactor, and the amine acceptor to the solution.
-
Incubate the reaction mixture at the optimal temperature and pH for the selected transaminase.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) to determine the diastereomeric excess (de) of the trans-isomer.
-
Once the reaction reaches equilibrium (or the desired de is achieved), stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).
-
Isolate the enriched trans-4-(Aminomethyl)cyclohexylamine. This may involve extraction to remove the ketone byproduct and other reaction components.[1]
Expected Outcome:
Production of highly diastereopure trans-4-(Aminomethyl)cyclohexylamine with a diastereomeric excess greater than 99%.[1][2]
Separation via Fractional Crystallization of Dihydrochloride Salts
This protocol is adapted from a method used for separating cis- and trans-isomers of 1,2-diaminocyclohexane.[3]
Materials:
-
Cis/trans mixture of this compound
-
Methanol
-
Hydrogen chloride (gas or concentrated HCl solution)
-
Sodium hydroxide (NaOH) solution
-
Hexane (or other suitable organic solvent for extraction)
-
Anhydrous potassium carbonate (K₂CO₃) or other drying agent
Procedure:
-
Dissolve the cis/trans mixture of this compound in methanol.
-
Bubble hydrogen chloride gas through the solution (or add concentrated HCl) until the diamines are fully converted to their dihydrochloride salts.
-
A precipitate of the less soluble trans-isomer dihydrochloride salt should form.
-
Filter the precipitate from the solution.
-
To recover the free trans-amine, suspend the salt cake in water and add a solution of NaOH with cooling until the salt is neutralized.[3]
-
A second phase containing the free amine will form. Extract the aqueous phase with a suitable organic solvent like hexane.[3]
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., K₂CO₃) and evaporate the solvent to obtain the purified trans-4-(Aminomethyl)cyclohexylamine.[3]
Visualizations
Caption: Workflow for enzymatic resolution of cis/trans isomers.
Caption: Workflow for fractional crystallization of isomers.
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 4-(Aminomethyl)cyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)cyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the N-acylation of this compound can stem from several factors. The primary areas to investigate are the reaction conditions, the purity of your reagents, and potential side reactions.
-
Incomplete Reaction: Ensure you are using a suitable base to neutralize the HCl generated during the reaction, as this can protonate the starting amine, rendering it non-nucleophilic. Triethylamine (TEA) or pyridine are common choices. The reaction is often exothermic, so starting at a lower temperature (0 °C) and allowing it to warm to room temperature can help control the reaction rate.
-
Reagent Purity: The purity of the acylating agent (e.g., acetyl chloride) and the amine is crucial. Ensure your this compound is free of impurities and that the acylating agent has not hydrolyzed.
-
Side Reactions: The presence of two primary amine groups in this compound can lead to the formation of a di-acylated byproduct. To favor mono-acylation, you can use a controlled amount of the acylating agent (closer to 1 equivalent).
Q2: I am observing a significant amount of di-acylated byproduct in my acylation reaction. How can I minimize this?
A2: The formation of a di-acylated product is a common challenge due to the two reactive primary amine groups. Here are some strategies to promote mono-acylation:
-
Stoichiometry Control: Carefully control the stoichiometry of your acylating agent. Using 1.0 to 1.1 equivalents of the acylating agent relative to the diamine will statistically favor mono-acylation.
-
Slow Addition: Add the acylating agent slowly and at a low temperature (e.g., 0 °C). This can help to control the reaction and reduce the likelihood of the second amine group reacting.
-
Use of a Protecting Group: For more complex syntheses where mono-acylation is critical, consider using a protecting group strategy to selectively block one of the amine functionalities before proceeding with the acylation.
Q3: My reductive amination reaction with this compound is not going to completion. What should I check?
A3: Incomplete reductive amination can be due to several factors related to imine formation and the reduction step.
-
Imine Formation: The initial formation of the imine is an equilibrium process. To drive the reaction forward, you can remove water using molecular sieves or a Dean-Stark apparatus. The reaction is also often favored under slightly acidic conditions (pH 4-6).
-
Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for reductive aminations. Ensure your reducing agent is fresh and has been stored properly.
-
Reaction Time and Temperature: Some reductive aminations may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or LC-MS.
Q4: I am seeing over-alkylation in my reductive amination with this compound. How can I prevent this?
A4: Over-alkylation, leading to the formation of tertiary amines, can occur, especially if the newly formed secondary amine is more reactive than the starting primary amine.[1] To minimize this:
-
Use a Bulky Aldehyde/Ketone: If possible, using a sterically hindered carbonyl compound can disfavor a second alkylation.
-
Control Stoichiometry: Use a slight excess of the diamine relative to the aldehyde/ketone to increase the probability of mono-alkylation.
-
Stepwise Procedure: A two-step procedure can offer better control. First, form the imine, and then in a separate step, perform the reduction.[2]
Q5: What are the best practices for purifying products from reactions with this compound?
A5: Purification can be challenging due to the polar nature of the amine groups.
-
Column Chromatography: For acylated products, which are generally less polar than the starting diamine, silica gel column chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a good starting point. For the more polar amine products from reductive amination, a more polar solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) may be necessary.
-
Acid-Base Extraction: This can be a useful technique for separating your amine product from non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
Data Presentation
The following tables provide representative data for common reactions involving this compound. Note that optimal conditions and yields will vary depending on the specific substrates and scale of the reaction.
Table 1: N-Acylation of this compound
| Acylating Agent | Equivalents of Acylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Acetyl Chloride | 1.1 | Triethylamine (1.2) | DCM | 0 to RT | 2 | Mono-acetylated | 75-85 |
| Acetyl Chloride | 2.2 | Triethylamine (2.4) | DCM | 0 to RT | 4 | Di-acetylated | 80-90 |
| Benzoyl Chloride | 1.1 | Pyridine | THF | 0 to RT | 3 | Mono-benzoylated | 70-80 |
Table 2: Reductive Amination with this compound
| Carbonyl Compound | Reducing Agent (Equivalents) | Additive | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | Acetic Acid (cat.) | 1,2-Dichloroethane | RT | 12 | Mono-benzylated | 65-75 |
| Acetone | NaBH₃CN (1.5) | Acetic Acid (cat.) | Methanol | RT | 18 | Mono-isopropyl | 60-70 |
| Cyclohexanone | H₂/Pd-C | - | Ethanol | RT | 24 | Mono-cyclohexyl | 70-80 |
Experimental Protocols
Protocol 1: Mono-N-Acylation of this compound with Acetyl Chloride
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination of this compound with Benzaldehyde
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane with 1% triethylamine).
Visualizations
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Caption: Troubleshooting guide for reductive amination reactions.
References
Strategies to improve yield in 4-(Aminomethyl)cyclohexylamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Aminomethyl)cyclohexylamine and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary methods for synthesizing this compound are:
-
Catalytic Hydrogenation of 4-Aminobenzonitrile: This is a direct method where the benzene ring and the nitrile group are reduced.
-
Reductive Amination of 4-Oxocyclohexanecarbaldehyde: This involves the reaction of the corresponding aldehyde with ammonia in the presence of a reducing agent.
-
Reduction of 4-Aminocyclohexanecarboxamide: The amide is reduced to the corresponding amine.
-
Biocatalytic Methods: Utilizing enzymes like transaminases for stereoselective synthesis from a ketone precursor.[1][2]
Q2: What are the typical byproducts that lower the yield of this compound?
A2: Common byproducts that can reduce the final yield include:
-
Dicyclohexylamine derivatives: Formed through secondary reactions between the product and starting materials.[3]
-
4-(Hydroxymethyl)cyclohexylamine: Results from the reduction of an intermediate aldehyde or carboxylic acid group, if present.
-
Incomplete reduction products: Such as 4-aminobenzylamine when starting from 4-aminobenzonitrile.
-
Cis-isomer: The formation of the undesired cis-isomer reduces the yield of the typically desired trans-isomer.[1][2]
Q3: How can I control the cis/trans isomer ratio during synthesis?
A3: Controlling the stereochemistry is a critical factor in maximizing the yield of the desired isomer. Strategies include:
-
Catalyst Selection: The choice of catalyst and support can significantly influence the stereoselectivity of the reaction.
-
Reaction Conditions: Temperature, pressure, and solvent can affect the thermodynamic and kinetic control of the reaction, thereby influencing the isomer ratio.
-
Biocatalysis: Employing stereoselective enzymes, such as transaminases, can provide high diastereomeric excess of the desired trans-isomer.[1][2] This can be achieved through selective deamination of the cis-diastereomer from a mixture.[1][2]
-
Post-synthesis Isomerization: In some cases, it may be possible to isomerize the unwanted isomer to the desired one, for example, through a dynamic isomerization process using a transaminase.[1][2]
Q4: What are the recommended catalysts for the hydrogenation of 4-aminobenzonitrile?
A4: Rhodium and Nickel-based catalysts are commonly employed for the hydrogenation of aromatic nitriles.
-
Rhodium catalysts are effective for the hydrogenation of the nitrile group to a primary amine.[4]
-
Nickel catalysts , such as Raney Nickel, are also widely used for nitrile hydrogenation.[5]
-
Bimetallic catalysts , like Rh-Ni on a silica support, have shown high conversion rates and selectivity in similar reductive amination reactions.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Formation of byproducts. - Suboptimal reaction conditions. - Catalyst deactivation. | - Increase reaction time or temperature. - Optimize catalyst loading. - Analyze byproducts by GC-MS or LC-MS to identify side reactions and adjust conditions accordingly (e.g., lower temperature to reduce over-alkylation). - Ensure the catalyst is fresh and properly activated. Consider catalyst regeneration if applicable.[5] |
| Poor cis/trans selectivity | - Non-selective catalyst. - Unfavorable reaction equilibrium. - Inappropriate solvent or temperature. | - Screen different catalysts (e.g., Rh, Ru, or biocatalysts).[1][2][8] - Adjust the reaction temperature and pressure to favor the formation of the desired isomer. - Consider using a biocatalytic approach with a stereoselective transaminase to either selectively produce the trans-isomer or to convert the cis-isomer from a mixture.[1][2] |
| Formation of secondary amine byproducts (e.g., dicyclohexylamine derivatives) | - High local concentration of the primary amine product. - Reaction temperature is too high. - Presence of ammonia can suppress secondary amine formation.[3] | - Use a higher ratio of ammonia to the starting material. - Lower the reaction temperature. - Consider continuous feeding of the starting material to maintain a low concentration. - In liquid-phase hydrogenation, the presence of an ammonia compound can inhibit secondary reactions.[3] |
| Formation of alcohol byproducts (e.g., 4-(hydroxymethyl)cyclohexylamine) | - Presence of water in the reaction mixture. - Use of a reducing agent that also reduces carbonyls or nitriles to alcohols. | - Ensure all reactants and solvents are anhydrous. - Choose a more selective reducing agent. For reductive amination, sodium triacetoxyborohydride is often preferred over sodium borohydride for its milder nature.[9] |
| Catalyst poisoning or deactivation | - Impurities in the starting materials or solvent. - Sintering of the catalyst at high temperatures. - Adsorption of byproducts on the catalyst surface. | - Purify starting materials and solvents before use. - Operate at the lowest effective temperature. - Perform catalyst characterization (e.g., XRD, TEM) to assess its state. - Consider periodic addition of a rejuvenating agent like ammonium hydroxide for some catalysts.[5] |
Data Presentation
Table 1: Comparison of Catalysts for Reductive Amination of Cyclohexanone Derivatives
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexylamine (%) | Reference |
| Rh | SiO₂ | - | - | 83.4 | 99.1 | [6][7] |
| 2 wt.% NiRh | SiO₂ | - | - | 99.8 | 96.6 | [6][7] |
| Cu-Cr-La | γ-Al₂O₃ | 180 | 3.0 (H₂) | 99.0 | 46.26 | [10] |
| Ni | γ-Al₂O₃ | 180 | 3.0 (H₂) | 82.7 | 38.93 | [10] |
Note: The selectivity for Cu-Cr-La and Ni catalysts was reported for cyclohexylamine from cyclohexanone, with significant formation of byproducts like dicyclohexylamine and cyclohexanol.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Aminobenzonitrile
Objective: To synthesize this compound by catalytic hydrogenation of 4-aminobenzonitrile.
Materials:
-
4-Aminobenzonitrile
-
Solvent (e.g., Methanol, Dioxane)
-
Catalyst (e.g., 5% Rh/Al₂O₃ or Raney Nickel)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with 4-aminobenzonitrile and the solvent.
-
Add the catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples using GC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Isolate the product by evaporating the solvent under reduced pressure.
-
Purify the crude product by distillation or crystallization.
Protocol 2: Biocatalytic Dynamic Kinetic Resolution of a cis/trans-4-Substituted Cyclohexylamine Mixture
Objective: To improve the yield of the trans-isomer of a 4-substituted cyclohexylamine from a cis/trans mixture using a transaminase.[1][2]
Materials:
-
cis/trans mixture of the 4-substituted cyclohexylamine
-
Transaminase enzyme (with cis-selectivity for deamination)
-
Co-solvent (e.g., DMSO)
-
Buffer solution (e.g., PBS, pH 7.0)
-
Amine acceptor (e.g., pyruvate)
Procedure:
-
Prepare a solution of the cis/trans amine mixture in the buffer with the co-solvent.
-
Add the transaminase enzyme and the amine acceptor to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The cis-selective transaminase will deaminate the cis-isomer to the corresponding ketone.
-
The thermodynamic equilibrium will favor the formation of the more stable trans-isomer from the ketone intermediate.
-
Monitor the conversion of the cis-isomer and the formation of the trans-isomer over time using chiral HPLC or GC.
-
Once the desired conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).
-
Extract the product from the aqueous phase using an appropriate organic solvent.
-
Purify the trans-isomer by standard methods.
Visualizations
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. US5900511A - Process for continuous hydrogenation of adiponitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4394523A - Catalytic hydrogenation of di (4-aminophenyl) methane - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-(Aminomethyl)cyclohexylamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-(aminomethyl)cyclohexylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-product formation encountered during reactions with this versatile diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products when using this compound in a reaction?
A1: Due to the presence of two primary amine groups (one on the cyclohexane ring and one on the methyl group), the most common side-reaction is di-substitution, where the reagent reacts with both amine groups. This leads to the formation of di-acylated, di-alkylated, or di-urea products, depending on the specific reaction. In amide coupling reactions, byproducts derived from the coupling reagents themselves, such as N-acylurea with carbodiimides, can also be observed.[1]
Q2: How can I achieve selective mono-substitution on only one of the amine groups?
A2: Achieving mono-substitution requires differentiating the reactivity of the two amine groups. The most common and effective strategy is to use a protecting group. By protecting one amine group, you can selectively react with the other, and then deprotect the first group in a subsequent step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[2][3][4]
Q3: Is there a difference in reactivity between the aminomethyl and the cyclohexylamine groups?
A3: While both are primary aliphatic amines, there can be subtle differences in their steric hindrance and electronic environment, which could potentially be exploited for selective reactions under carefully controlled conditions (e.g., low temperature, slow addition of reagents). However, for reliable and high-yielding mono-substitution, the use of protecting groups is the recommended approach.
Troubleshooting Guides
Problem: Formation of Di-acylated Byproduct in Amide Coupling Reactions
Issue: During an amide coupling reaction with a carboxylic acid, you observe a significant amount of the di-acylated product, where both amine groups of this compound have reacted.
Root Cause: The presence of two nucleophilic primary amine groups leads to a competitive reaction, often resulting in a mixture of mono- and di-acylated products.
Solutions:
-
Employ a Protecting Group Strategy: This is the most robust method to ensure mono-acylation.
-
Mono-Boc Protection: Protect one of the amine groups with a tert-butoxycarbonyl (Boc) group. The resulting mono-Boc protected diamine can then be used in the amide coupling reaction. The Boc group can be subsequently removed under acidic conditions.
-
-
Control Stoichiometry and Reaction Conditions:
-
Use a stoichiometric amount or a slight excess of this compound relative to the carboxylic acid.
-
Add the coupling agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and potentially favor mono-acylation.
-
Adding water to the reaction medium has been shown in some cases to favor mono-acylation of symmetric diamines.[1]
-
Problem: Over-alkylation Leading to Di-substituted and Quaternary Ammonium Salts
Issue: When performing an alkylation reaction with an alkyl halide, you obtain a mixture of mono-alkylated, di-alkylated, and potentially quaternary ammonium salt products.
Root Cause: The initially formed mono-alkylated product is still nucleophilic and can react further with the alkylating agent. This "runaway" reaction is a common issue in amine alkylations.
Solutions:
-
Reductive Amination: This is a highly effective alternative to direct alkylation with alkyl halides for achieving controlled mono-alkylation.[5][6][7] It involves reacting the diamine with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Use of Protecting Groups: Similar to acylation, protecting one amine group allows for selective alkylation of the other. A Boc protecting group is a suitable choice.
-
Careful Control of Reaction Conditions:
-
Use a large excess of the diamine relative to the alkylating agent. This statistical approach can favor mono-alkylation but often requires a challenging purification process.
-
Slow addition of the alkylating agent at low temperatures can help to minimize over-alkylation.
-
Problem: Formation of Di-urea Byproduct in Reactions with Isocyanates
Issue: In a reaction intended to form a mono-urea by reacting with an isocyanate, a significant amount of the di-urea product is formed.
Root Cause: Both primary amine groups are reactive towards the electrophilic isocyanate.
Solutions:
-
Protecting Group Strategy: The most reliable method is to use a mono-protected this compound, such as the mono-Boc derivative.
-
Inverse Addition: Add the isocyanate solution slowly to a solution containing an excess of this compound. This can statistically favor the formation of the mono-urea product.
-
Solvent and Temperature Control: Running the reaction at lower temperatures in a suitable solvent can help modulate the reactivity and improve selectivity.
Experimental Protocols
Protocol 1: Mono-Boc Protection of this compound
This protocol describes the synthesis of tert-butyl (4-(aminomethyl)cyclohexyl)carbamate, a key intermediate for selective mono-functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent to the cooled amine solution over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain the desired mono-Boc protected product.
Quantitative Data Summary:
| Reactant Ratio (Diamine:Boc₂O) | Solvent | Temperature | Typical Yield of Mono-Boc Product |
| 1:1 | DCM | 0 °C to RT | 60-75% |
| 1:1.1 | THF | 0 °C to RT | 65-80% |
Note: Yields can vary based on reaction scale and purification efficiency.
Protocol 2: Selective Mono-acylation using Mono-Boc Protected Diamine
Materials:
-
tert-butyl (4-(aminomethyl)cyclohexyl)carbamate (from Protocol 1)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) (optional, can improve solubility)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl (4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) and DIPEA (2.0 eq) in the reaction solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the mono-acylated, Boc-protected product.
Visualizations
Signaling Pathway of Side-Product Formation in Acylation
Caption: Pathway showing the formation of the desired mono-acylated product and the di-acylated side-product.
Experimental Workflow for Selective Mono-alkylation via Reductive Amination
Caption: A three-step workflow for achieving selective mono-alkylation using a protecting group strategy.
Logical Relationship for Troubleshooting Amide Coupling
Caption: A decision-making flowchart for troubleshooting the formation of di-acylated side-products.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
Impact of temperature and pressure on cyclohexylamine yield.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of cyclohexylamine. The content focuses on the impact of temperature and pressure on reaction yield and provides guidance on common issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that can lead to low yields or impurities in cyclohexylamine synthesis.
Question: My cyclohexylamine yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in cyclohexylamine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Temperature: Temperature is a critical parameter. For the catalytic hydrogenation of aniline, temperatures below 160°C can lead to slow reaction rates, while temperatures exceeding 220°C may promote the formation of byproducts like dicyclohexylamine and cyclohexane.[1][2] In the reductive amination of cyclohexanone, excessively high temperatures can also favor side reactions.
-
Incorrect Pressure: Hydrogen pressure plays a crucial role. In aniline hydrogenation, pressures between 2 and 5 MPa are often recommended when using a ruthenium catalyst.[2] Higher pressures can increase the reaction rate but may also require more specialized equipment. For reductive amination of cyclohexanone, hydrogen pressure influences the conversion rate, with an optimal pressure often found around 3.0 MPa to maximize cyclohexylamine selectivity.[3]
-
Catalyst Inactivity: The catalyst is vital for the reaction. Ensure the catalyst has not been deactivated by impurities in the starting materials or by improper handling and storage. For instance, some catalysts are sensitive to moisture.
-
Purity of Starting Materials: Impurities in the aniline or cyclohexanone can poison the catalyst and lead to the formation of unwanted byproducts.[4] Using high-purity starting materials is essential for achieving high yields.
-
Inefficient Mixing: Inadequate agitation can result in poor contact between the reactants, hydrogen, and the catalyst, leading to an incomplete reaction. Ensure vigorous and consistent stirring throughout the synthesis.
Question: I am observing a significant amount of dicyclohexylamine as a byproduct. How can I improve the selectivity for cyclohexylamine?
Answer: The formation of dicyclohexylamine is a common issue, particularly in the hydrogenation of aniline. Here are some strategies to enhance selectivity for the primary amine:
-
Addition of Ammonia: Introducing ammonia into the reaction mixture can suppress the formation of dicyclohexylamine.[2][5] An optimal amount is typically between 1 to 8 parts by weight of ammonia per 100 parts by weight of aniline.[2]
-
Control of Reaction Temperature: Higher temperatures can favor the formation of dicyclohexylamine. Maintaining the reaction temperature within the optimal range for your specific catalyst and process is crucial.[1][2] For example, with a ruthenium catalyst, temperatures should be controlled between 160°C and 180°C.[2]
-
Catalyst Choice: The choice of catalyst and support material can significantly influence selectivity. For instance, vapor-phase hydrogenation over nickel-on-pumice tends to favor the formation of dicyclohexylamine.[5] Conversely, a ruthenium-on-carbon catalyst in the presence of ammonia shows high selectivity for cyclohexylamine.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for cyclohexylamine synthesis?
A1: The two main industrial routes for producing cyclohexylamine are the catalytic hydrogenation of aniline and the reductive amination of cyclohexanone or cyclohexanol.[6][7] The choice of method often depends on the availability and cost of the raw materials.[7]
Q2: How does temperature affect the yield of cyclohexylamine in the catalytic hydrogenation of aniline?
A2: Temperature has a significant impact on the yield. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to decreased selectivity and the formation of byproducts. For example, in one process, the yield increased from 85% at 120°C to a peak of 95% at 140°C, and then decreased to 93% at 150°C.[4] Another study notes that for a nickel-chromium catalyst, the cyclohexylamine yield decreases as the temperature increases.[8]
Q3: What is the effect of pressure on cyclohexylamine yield?
A3: In the catalytic hydrogenation of aniline, higher hydrogen pressure generally increases the reaction rate and can improve the yield of cyclohexylamine.[8] For the reductive amination of cyclohexanone, increasing hydrogen pressure enhances the conversion of the starting material. However, there is an optimal pressure to maximize the selectivity for cyclohexylamine, as very high pressures can favor other reactions.[3]
Q4: What are some common catalysts used for cyclohexylamine synthesis?
A4: Common catalysts for the hydrogenation of aniline include nickel, cobalt, and ruthenium.[1][2][6] For the reductive amination of cyclohexanone, copper-chromium-lanthanum catalysts on an alumina support have been shown to be effective.[9]
Data on Temperature and Pressure Effects
The following tables summarize the impact of temperature and pressure on cyclohexylamine yield based on reported experimental data.
Table 1: Effect of Temperature on Cyclohexylamine Yield (from Cyclohexanone and Ammonia)
| Temperature (°C) | Yield (%) |
| 120 | 85 |
| 130 | 90 |
| 140 | 95 |
| 150 | 93 |
Source: Amine Catalysts, 2024[4]
Table 2: Effect of Hydrogen Pressure on Cyclohexanone Conversion and Cyclohexylamine Selectivity
| H₂ Pressure (MPa) | Cyclohexanone Conversion (%) | Cyclohexylamine Selectivity (%) |
| 2.0 | 88.7 | ~75 |
| 3.0 | 99.0 | ~84 |
| 4.0 | 99.0 | ~80 |
Source: Adapted from ResearchGate, 2015[3]
Experimental Protocols
Below are detailed methodologies for common cyclohexylamine synthesis routes.
Protocol 1: Catalytic Hydrogenation of Aniline
This protocol describes a general procedure for the laboratory-scale synthesis of cyclohexylamine via the hydrogenation of aniline.
Materials:
-
Aniline
-
Ruthenium on carbon catalyst (e.g., 5% Ru/C)
-
Ammonia (optional, to improve selectivity)
-
Hydrogen gas
-
Solvent (e.g., ethanol)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Charge the autoclave with aniline and the solvent.
-
Add the ruthenium on carbon catalyst to the mixture. The catalyst loading is typically a small percentage of the aniline weight.
-
If using ammonia to enhance selectivity, add the specified amount to the reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 MPa).[2]
-
Begin stirring and heat the reactor to the target temperature (e.g., 160-180°C).[2]
-
Maintain the temperature and pressure for the duration of the reaction (typically 2-4 hours), monitoring hydrogen uptake to gauge reaction progress.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The cyclohexylamine can be purified from the filtrate by fractional distillation.
Protocol 2: Reductive Amination of Cyclohexanone
This protocol outlines a general method for synthesizing cyclohexylamine from cyclohexanone and ammonia.
Materials:
-
Cyclohexanone
-
Ammonia
-
Hydrogen gas
-
Copper-chromium-lanthanum/γ-Al₂O₃ catalyst
-
Methanol (as a solvent)
-
Fixed-bed reactor system
Procedure:
-
Prepare a premix solution of cyclohexanone in methanol.
-
Pack the fixed-bed reactor with the Cu-Cr-La/γ-Al₂O₃ catalyst.
-
Heat the reactor to the desired temperature (e.g., 180°C).
-
Introduce a continuous flow of hydrogen and ammonia into the reactor.
-
Pump the premix solution of cyclohexanone and methanol into the reactor at a specific charging rate.
-
Maintain the reaction under a constant hydrogen pressure (e.g., 3.0 MPa).[3]
-
The product stream exiting the reactor is collected and can be purified by distillation to isolate the cyclohexylamine.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for troubleshooting low yields.
Caption: General experimental workflow for cyclohexylamine synthesis.
Caption: Troubleshooting logic for low cyclohexylamine yield.
References
- 1. webqc.org [webqc.org]
- 2. EP0067058A1 - Production of cyclohexylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. newtopchem.com [newtopchem.com]
- 5. chemcess.com [chemcess.com]
- 6. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Production process of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Aniline Hydrogenation to Cyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing catalysts for the hydrogenation of aniline to cyclohexylamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of aniline to cyclohexylamine?
A1: A variety of catalysts are employed for this reaction, with the most common being based on cobalt, rhodium, palladium, nickel, and ruthenium.[1][2][3][4] Cobalt catalysts, often supported on materials like calcium salts or magnesia-alumina, are known for their high activity and longevity, making them suitable for industrial applications. Rhodium catalysts, typically on alumina supports, demonstrate high yields of cyclohexylamine with minimal byproducts, even at low temperatures.[3] Palladium catalysts are also effective, though their selectivity can be influenced by the support and reaction conditions.[5][6] Nickel and ruthenium-based catalysts are also utilized, with ruthenium showing high activity and selectivity, which can be further enhanced with promoters.[1][7]
Q2: What are the typical byproducts in this reaction, and how can they be minimized?
A2: The primary byproduct of concern is dicyclohexylamine (DCHA), formed through the condensation of two cyclohexylamine molecules or the reaction of cyclohexylamine with an imine intermediate.[1][5][6] Other potential byproducts include N-phenylcyclohexylamine, cyclohexane, and cyclohexanol, particularly at elevated temperatures.[1][7] To minimize byproduct formation, especially DCHA, the addition of alkali metal hydroxides or carbonates (e.g., LiOH, Na2CO3) has been shown to significantly increase the selectivity towards cyclohexylamine.[7][8] Optimizing reaction parameters such as temperature and pressure is also crucial for controlling selectivity.
Q3: My catalyst is showing decreased activity. What are the common causes of deactivation, and can it be regenerated?
A3: Catalyst deactivation is a common issue and is often caused by "coking," where carbonaceous deposits block the active sites of the catalyst.[9] The precursor for this coke is often the nitrobenzene starting material, in cases where the reaction starts from nitrobenzene to aniline and then to cyclohexylamine. High reaction temperatures can accelerate this process.[9] Many catalysts used in aniline hydrogenation can be regenerated. A common method involves a controlled "coke burn-off" in a flow of air or an inert gas at elevated temperatures (e.g., up to 400°C), followed by a reduction step with hydrogen.[9][10] For example, a deactivated supported gold catalyst can be almost completely regenerated by treatment in flowing air at up to 400°C.[9]
Q4: What is the effect of temperature and pressure on the conversion and selectivity of the reaction?
A4: Temperature and pressure are critical parameters that significantly influence both the conversion of aniline and the selectivity towards cyclohexylamine. Generally, increasing the temperature can increase the reaction rate, but excessively high temperatures can lead to the formation of byproducts and promote catalyst deactivation.[9] For instance, with a nickel-chromium catalyst, the cyclohexylamine yield decreases with increasing temperature.[11] Conversely, increasing hydrogen pressure typically favors the hydrogenation reaction and can improve the yield of cyclohexylamine. The kinetics of the reaction can be complex, with the order of reaction with respect to hydrogen changing with pressure.
Troubleshooting Guides
Problem: Low Selectivity to Cyclohexylamine (High Dicyclohexylamine Formation)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | - Decrease Reaction Temperature: High temperatures can favor the formation of DCHA.[1] Experiment with a lower temperature range. - Increase Hydrogen Pressure: Higher hydrogen pressure can favor the primary amine formation over condensation reactions. |
| Catalyst Type and Properties | - Catalyst Choice: Some catalysts are inherently more selective. Consider screening different catalysts (e.g., Rhodium-based catalysts are known for high selectivity).[3] - Use of Promoters/Additives: Introduce alkali metal hydroxides (e.g., LiOH) or carbonates (e.g., Na2CO3) to the reaction mixture. These have been shown to suppress the formation of DCHA.[7][8] |
| High Aniline Conversion | - Optimize Reaction Time: At very high aniline conversions, the concentration of the product (cyclohexylamine) is high, which can drive the equilibrium towards the formation of DCHA. Consider stopping the reaction at a slightly lower conversion to maximize cyclohexylamine yield. |
Problem: Low Aniline Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Regenerate the Catalyst: Follow the appropriate regeneration protocol for your specific catalyst. This typically involves a controlled oxidation to remove coke, followed by reduction.[9][10] - Check for Poisons: Ensure the feedstock (aniline and hydrogen) is free from impurities that can poison the catalyst (e.g., sulfur compounds). |
| Insufficient Catalyst Activity | - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the overall reaction rate. - Optimize Reaction Temperature: While high temperatures can be detrimental to selectivity, a certain temperature is required to achieve a reasonable reaction rate. Gradually increase the temperature to find the optimal balance. - Ensure Proper Catalyst Activation: Follow the manufacturer's or literature protocol for catalyst pre-treatment and activation. For instance, a cobalt catalyst may require activation at 200-400°C under hydrogen pressure.[12] |
| Mass Transfer Limitations | - Improve Agitation: In a slurry reactor, ensure vigorous stirring to improve contact between the gas, liquid, and solid phases. - Optimize Flow Rates: In a fixed-bed reactor, adjust the flow rates of aniline and hydrogen to ensure sufficient residence time and contact with the catalyst. |
Data Presentation
Table 1: Comparison of Catalyst Performance in Aniline Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | Cyclohexylamine Selectivity (%) | Key Byproducts | Reference |
| 5% Rh | Al2O3 | 80 | 8 (CO2) | >95 | 93 | DCHA | [1] |
| 0.3 wt% Pd | Al2O3 | 60 | - | ≥ 99.96 | 97 | DCHA, CHAN, CHO, CHOL | [5][6] |
| 5 wt% Pd | Al2O3 | 60 | - | ≥ 99.92 | 88 | DCHA, CHAN, CHO, CHOL | [5][6] |
| 3‰Rh-10%Ni | Carbon | 140 | 3.5 | 100 (Nitrobenzene) | 91.6 | - | [1] |
| Co | CaCO3-Na2CO3 | - | - | - | High | DCHA, N-phenylcyclohexylamine | [8] |
| Ru | - | - | - | - | 85.4 (increases to 100 with LiOH) | DCHA, Cyclohexanol | [7] |
Note: Reaction conditions and reported values are from different studies and may not be directly comparable.
Experimental Protocols
Protocol 1: Hydrogenation of Aniline using a Supported Cobalt Catalyst
This protocol is a general guideline based on typical procedures found in the literature.[12]
1. Catalyst Activation:
- Place the supported cobalt catalyst in a fixed-bed reactor.
- Activate the catalyst by heating to 200-400°C under a hydrogen pressure of 0.2-0.5 MPa for 24-36 hours.[12]
2. Reaction Setup:
- Mix aniline and hydrogen gas. The molar ratio of hydrogen to aniline is typically between 10:1 and 15:1.[12]
- Preheat the aniline-hydrogen mixture to the desired reaction temperature.
3. Hydrogenation Reaction:
- Introduce the preheated mixture into the fixed-bed reactor containing the activated catalyst.
- Maintain the reaction temperature between 155-170°C and the pressure between 0.2-0.5 MPa.[12]
- The feed mass space velocity of aniline is typically in the range of 0.1-1 g aniline / (g catalyst * h).
4. Product Collection and Analysis:
- The reaction product mixture is cooled and collected.
- Analyze the product composition using gas chromatography (GC) or other suitable analytical techniques to determine the conversion of aniline and the selectivity to cyclohexylamine.
Protocol 2: Hydrogenation of Aniline using a Supported Rhodium Catalyst
This protocol is a general guideline based on typical procedures found in the literature.[3]
1. Catalyst Preparation/Pre-treatment:
- Use a commercially available supported rhodium catalyst (e.g., 5% Rh on Alumina).
- The catalyst may require reduction in a hydrogen stream at an elevated temperature before use, as per the manufacturer's instructions.
2. Reaction Setup:
- In a suitable high-pressure reactor (e.g., a Parr autoclave), add the aniline and the supported rhodium catalyst.
- Seal the reactor and purge it several times with hydrogen gas to remove any air.
3. Hydrogenation Reaction:
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 to 10,000 psi).[3]
- Heat the reactor to the desired temperature (e.g., 25 to 200°C) while stirring vigorously.[3]
- Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the stoichiometric amount of hydrogen has been consumed.
4. Product Work-up and Analysis:
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Analyze the crude product by GC or other analytical methods to determine the yield and purity of the cyclohexylamine.
Visualizations
Caption: Workflow for catalyst selection and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5756414A - Method of regenerating deactivated catalyst - Google Patents [patents.google.com]
- 11. CN111889097A - Aniline hydrogenation catalyst, preparation method and application - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Separation of 4-(Aminomethyl)cyclohexylamine Isomers
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the separation of cis- and trans-isomers of 4-(Aminomethyl)cyclohexylamine.
Troubleshooting Guide
This section addresses specific issues encountered during the experimental separation of this compound isomers.
| Question/Issue | Answer/Solution |
| Why am I seeing poor resolution or complete co-elution of my cis and trans isomers in my chromatogram (GC or HPLC)? | This is a common challenge as these isomers have very similar physical properties. The cause is likely related to your column selection or method parameters. Possible Causes & Solutions: * Inadequate Stationary Phase: Standard non-polar GC columns or generic C18 HPLC columns may not provide sufficient selectivity. * Solution: For GC, consider a mid- to high-polarity column (e.g., wax-type or polar-modified) to enhance separation based on subtle polarity differences. For HPLC, a stationary phase capable of hydrogen bonding or shape-selective interactions may be more effective.[1] * Unoptimized Method Parameters: An overly rapid temperature ramp in GC or an isocratic mobile phase in HPLC may not allow sufficient interaction time for separation.[1] * Solution: In GC, use a slower temperature ramp, particularly around the expected elution temperature. In HPLC, develop a gradient elution method or adjust the mobile phase composition (e.g., pH, solvent ratios) to improve resolution.[2][3] |
| My amine peaks are tailing significantly in my chromatogram. | Peak tailing for basic compounds like amines is typically caused by secondary interactions with active sites in the analytical system. Possible Causes & Solutions: * Active Silanol Groups: Residual silanol groups on silica-based HPLC columns or on the GC inlet liner can interact strongly with the basic amine groups.[3] * Solution (HPLC): Use a modern, end-capped column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.[3] Operating at a lower pH can also protonate the amine and reduce unwanted interactions.[2] * Solution (GC): Use a deactivated inlet liner to minimize surface interactions.[3] * Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1] * Solution: Reduce the injection volume or dilute the sample.[3] |
| My attempts at fractional crystallization are failing, resulting in co-crystallization or no crystals at all. | The similar solubility profiles of the cis and trans isomers make selective crystallization challenging.[4] Possible Causes & Solutions: * Incorrect Solvent Choice: The chosen solvent may not have a significant enough solubility difference for the isomers at different temperatures. * Solution: Conduct a thorough solvent screen. Consider using solvent systems where one isomer is significantly less soluble. Techniques like slow evaporation or vapor diffusion, which promote gradual crystal growth, can be more effective than rapid cooling.[5][6] * Spontaneous Nucleation: The undesired isomer may crystallize spontaneously alongside the target isomer. * Solution: Utilize selective seeding.[7] Introduce a small, pure crystal of the desired isomer into a supersaturated solution to promote its exclusive crystallization.[7] * Similar Crystal Lattices: The isomers themselves may have very similar properties, making direct crystallization difficult. * Solution: Convert the isomers into diastereomeric salts (e.g., dihydrochlorides). These derivatives often have vastly different solubilities, enabling a much cleaner separation via crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes the separation of this compound isomers so difficult? A1: The primary challenge stems from the fact that the cis and trans forms are geometric isomers (a type of diastereomer). They have identical molecular weights and chemical formulas and differ only in the spatial arrangement of the aminomethyl and amino groups. This results in very similar physical properties such as boiling point, polarity, and solubility, which makes separation by conventional techniques like simple distillation extremely difficult.[4]
Q2: What are the most effective methods for separating these isomers on a preparative (large) scale? A2: For preparative scale, two methods are generally most effective:
-
Fractional Crystallization of Derivatives: This is a robust and scalable method. It involves converting the amine mixture into salts (e.g., dihydrochlorides) using an acid like HCl in a suitable solvent such as methanol. The resulting cis and trans salts often exhibit significant differences in solubility, allowing one to be selectively crystallized and recovered in high purity.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique uses high-pressure pumps to pass the isomer mixture through a column packed with a specialized stationary phase. It can provide high-purity isomers, but scalability can be more costly and complex than crystallization.[8][9]
Q3: Can I use chemical derivatization to aid in separation? A3: Absolutely. As mentioned above, derivatization is a key strategy. Converting the basic amine mixture into diastereomeric salts is a common and effective approach.[4] This process alters the intermolecular forces and crystal packing energies of the isomers, leading to different physical properties (like solubility) that can be exploited for separation.[4]
Q4: Are there any modern biocatalytic methods for this separation? A4: Yes, recent advancements have shown that enzymatic methods can be highly effective. Specific transaminases have been identified that exhibit high selectivity, preferentially converting the cis-isomer into the corresponding ketone through deamination while leaving the trans-isomer untouched.[10][11] This allows for the recovery of the highly pure trans-amine. Some processes even achieve dynamic isomerization, where the ketone intermediate can be re-aminated back to the more thermodynamically stable trans form, thus increasing the overall yield of the desired isomer beyond its initial proportion in the mixture.[10][11]
Data & Method Comparison
Table 1: Comparison of Primary Separation Techniques
| Technique | Principle of Separation | Key Advantages | Common Challenges |
| Fractional Crystallization (of Derivatives) | Differential solubility of diastereomeric salts in a specific solvent.[4] | Highly scalable, cost-effective, can yield high purity product. | Requires finding a suitable derivatization agent and solvent system; can be iterative. |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase.[8] | High resolution and purity; applicable when crystallization fails.[8] | Higher cost, solvent consumption, and lower throughput compared to crystallization. |
| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., deamination) on one isomer.[10] | Extremely high selectivity, mild reaction conditions, potential for dynamic kinetic resolution.[11] | Enzyme cost and stability, requires optimization of biocatalytic conditions. |
| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field, often with a chiral selector.[12][13] | High separation efficiency, very low sample consumption.[14] | Primarily an analytical technique; not suitable for preparative scale. |
Experimental Protocols
Protocol 1: Selective Crystallization via Dihydrochloride Salt Formation
This protocol is adapted from methods used for separating similar cyclohexanediamine isomers.[4]
-
Dissolution: Dissolve the mixture of cis- and trans-4-(aminomethyl)cyclohexylamine in methanol.
-
Derivatization: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a stoichiometric amount of concentrated HCl while stirring. This will convert the diamines to their respective dihydrochloride salts, which will begin to precipitate.
-
Crystallization: The trans-isomer dihydrochloride is typically less soluble in methanol than the cis-isomer.[4] Allow the mixture to stir at a reduced temperature (e.g., 0-5 °C) for several hours to maximize the precipitation of the trans salt.
-
Isolation: Filter the resulting solid precipitate using vacuum filtration. Wash the collected crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble cis salt.
-
Purification (Optional): For higher purity, the collected solid can be recrystallized from fresh methanol.[15]
-
Recovery of Free Amine: Dissolve the purified dihydrochloride salt in water and neutralize with a strong base (e.g., NaOH or KOH) to deprotonate the ammonium salts.
-
Extraction: Extract the free amine from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified isomer.
-
Analysis: Confirm the isomeric purity using analytical techniques like GC-MS or NMR.
Protocol 2: Analytical GC-MS for Isomer Ratio Determination
-
System: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane) is a good starting point. A wax column may offer better selectivity.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[1]
-
Injector Settings:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio) to prevent column overload.
-
Liner: Use a deactivated liner.[3]
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes. (Note: This program is a starting point and must be optimized for your specific instrument and column.)
-
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (approx. 1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
Analysis: The cis and trans isomers should elute as distinct peaks. The mass spectra will be nearly identical, but the retention times will differ. The relative peak areas can be used to determine the isomer ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. unifr.ch [unifr.ch]
- 6. iscientific.org [iscientific.org]
- 7. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. preparative HPLC - SiChem [sichem.de]
- 9. researchgate.net [researchgate.net]
- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Separation of four isomeric tropane alkaloids from Schizanthus grahamii by non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
Improving the solubility of 4-(Aminomethyl)cyclohexylamine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(aminomethyl)cyclohexylamine in organic solvents.
Troubleshooting Guides
Issue: Poor Solubility of this compound in a Specific Organic Solvent
If you are encountering difficulties in dissolving this compound in an organic solvent, consult the following table for solubility data and consider the suggested solutions.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various organic solvents. Please note that exact quantitative data for this specific compound is not widely available in the literature. The qualitative descriptions are based on the general solubility of similar aliphatic diamines and cyclohexylamines.
| Solvent | Chemical Class | Polarity | Expected Solubility | Suggested Solutions |
| Methanol | Protic, Polar | High | Highly Soluble/Miscible | Stir at room temperature. |
| Ethanol | Protic, Polar | High | Highly Soluble/Miscible | Stir at room temperature. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Soluble | Gentle warming may be applied if needed. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Soluble | Gentle warming may be applied if needed. |
| Dichloromethane (DCM) | Aprotic, Non-polar | Low | Sparingly Soluble | Consider using a co-solvent or converting to a salt form. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Medium | Sparingly Soluble | Consider using a co-solvent or converting to a salt form. |
| Acetonitrile | Aprotic, Polar | High | Sparingly Soluble | Consider using a co-solvent or converting to a salt form. |
| Ethyl Acetate | Aprotic, Polar | Medium | Poorly Soluble | Convert to a salt form. |
| Toluene | Aprotic, Non-polar | Low | Poorly Soluble | Convert to a salt form. |
| Hexane | Aprotic, Non-polar | Low | Insoluble | Not a recommended solvent. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound.
1. Co-Solvent Method
This method is suitable for solvents where this compound is sparingly soluble (e.g., Dichloromethane, THF, Acetonitrile).
-
Objective: To increase the solubility of this compound by adding a small amount of a miscible solvent in which it is highly soluble.
-
Materials:
-
This compound
-
Primary organic solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Methanol)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Add the desired amount of this compound to the primary organic solvent in a glass vial.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent (Methanol) dropwise to the suspension.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Note the volume of co-solvent required to achieve a clear solution. It is advisable to use the minimum amount of co-solvent necessary to avoid significantly altering the properties of the solvent system.
-
2. Salt Formation (Conversion to Dihydrochloride Salt)
This is a highly effective method for significantly increasing the solubility of this compound in a wider range of organic solvents, particularly those of medium to high polarity. The basic amine groups are protonated to form a more polar salt.
-
Objective: To convert this compound to its dihydrochloride salt to enhance its solubility.
-
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Diethyl ether, Dichloromethane)
-
Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether) or anhydrous HCl gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (for HCl solution) or gas dispersion tube (for HCl gas)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Anhydrous solvent for washing (e.g., cold diethyl ether)
-
-
Procedure:
-
Dissolve the this compound in the chosen anhydrous organic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add at least two equivalents of the hydrochloric acid solution from a dropping funnel with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A white precipitate of this compound dihydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.
-
Dry the resulting salt under vacuum.
-
The dried this compound dihydrochloride can then be tested for solubility in the desired organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar organic solvents?
A1: this compound has two primary amine groups (-NH2), which are polar and capable of forming strong hydrogen bonds. Non-polar solvents like hexane and toluene cannot effectively solvate these polar groups, leading to poor solubility. The principle of "like dissolves like" governs solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Q2: I observe a cloudy solution when I add this compound to my organic solvent. What should I do?
A2: A cloudy solution indicates that the compound is not fully dissolved and may be present as a fine suspension. You can try the following:
-
Increase stirring time: Allow the mixture to stir for a longer period to see if it dissolves over time.
-
Gentle warming: If the solvent is not volatile, gentle warming can sometimes increase solubility.
-
Use a co-solvent: As detailed in the experimental protocols, adding a small amount of a co-solvent in which the compound is highly soluble can help.
-
Convert to a salt: For many applications, converting the amine to its salt form will significantly improve solubility.
Q3: Will converting this compound to its salt form affect its reactivity in my experiment?
A3: Yes, converting the amine to its salt form will alter its properties. The lone pair of electrons on the nitrogen atoms will be protonated, making the amine much less nucleophilic and less basic. If your reaction requires the free amine for nucleophilic attack or as a base, you will need to add a non-nucleophilic base to your reaction mixture to deprotonate the salt and regenerate the free amine in situ.
Q4: How can I regenerate the free amine from its dihydrochloride salt?
A4: To regenerate the free amine, you can treat the dihydrochloride salt with a base. A common laboratory procedure involves dissolving the salt in water and adding an aqueous solution of a strong base like sodium hydroxide (NaOH) until the solution is basic (pH > 10). The free amine can then be extracted into an organic solvent like dichloromethane or diethyl ether. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logic of improving solubility by salt formation.
Technical Support Center: Storage and Handling of 4-(Aminomethyl)cyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage of 4-(Aminomethyl)cyclohexylamine and the prevention of its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has oxidized?
A1: The primary signs of oxidation include a change in color, typically to a yellow or brown hue, from its usual colorless to light yellow appearance. You may also observe a change in viscosity or the formation of precipitates. For quantitative assessment, analytical techniques like HPLC or GC-MS are recommended to identify and quantify degradation products.
Q2: What are the main causes of this compound degradation during storage?
A2: The main cause of degradation is oxidation due to exposure to atmospheric oxygen.[1] This compound is known to be air-sensitive.[1] Other contributing factors can include exposure to moisture, light, and elevated temperatures. Contamination with metal ions can also catalyze oxidation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is also recommended to store it in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can inhibit the oxidation of amines.[2] Antioxidants that act as free radical scavengers, such as hindered phenols (e.g., BHT, BHA) or certain aromatic amines, are effective.[3] They are typically added at low concentrations, in the range of 0.01% to 0.1%.[3]
Q5: What are the likely degradation products of this compound oxidation?
A5: While specific studies on this compound are limited, oxidation of similar aliphatic amines can lead to the formation of imines, oximes, and eventually cleavage products or polymeric materials. For instance, the oxidation of cyclohexylamine can yield cyclohexanone and cyclohexanone oxime.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Sample has turned yellow/brown. | Exposure to air (oxygen). | 1. Immediately purge the headspace of the container with an inert gas (nitrogen or argon) and seal tightly. 2. For future use, handle the material in a glovebox or under a continuous stream of inert gas. 3. Store the container in a cool, dark place. |
| Precipitate has formed in the sample. | Polymerization or formation of insoluble oxidation products. | 1. Confirm the identity of the precipitate using analytical techniques if possible. 2. If the bulk material is still required, filter the solution under an inert atmosphere. 3. Re-evaluate storage conditions to prevent further degradation. |
| Inconsistent experimental results using the amine. | Partial degradation of the amine, leading to lower effective concentration and potential interference from byproducts. | 1. Check the purity of the amine using a suitable analytical method (e.g., HPLC, GC-MS). 2. If degradation is confirmed, use a fresh, unopened container of the amine for critical experiments. 3. Implement stricter handling procedures for air-sensitive reagents. |
| Rapid degradation even with short exposure to air. | The material may be particularly sensitive, or there may be contaminants (e.g., metal ions) catalyzing oxidation. | 1. Handle the material exclusively in an inert atmosphere glovebox. 2. Consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected, though compatibility should be verified. 3. Consider adding an antioxidant to a new batch of the amine. |
Quantitative Data on Storage Stability
The following table provides illustrative stability data for this compound under different storage conditions. These are expected trends based on the chemical nature of aliphatic amines.
| Storage Condition | Temperature | Purity after 3 months (%) | Purity after 6 months (%) |
| Air, Ambient Light | 25°C | ~90-95% | ~80-90% |
| Air, Dark | 25°C | ~95-98% | ~90-95% |
| Nitrogen Atmosphere, Dark | 25°C | >99% | >99% |
| Nitrogen Atmosphere, Dark | 4°C | >99.5% | >99.5% |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
Objective: To create an inert atmosphere in the storage container to prevent oxidation.
Materials:
-
Container of this compound
-
Source of dry nitrogen or argon gas with a regulator
-
Tubing
-
Septum or a two-hole stopper
-
Needles (one long, one short)
Methodology:
-
If the container has a screw cap, replace it with a septum-equipped cap or a rubber septum.
-
Insert a long needle connected to the inert gas source through the septum, ensuring its tip is below the level of the container's neck but above the liquid.
-
Insert a short needle to act as a vent for the displaced air.
-
Gently flush the headspace with the inert gas for 2-5 minutes. The flow rate should be low to avoid splashing the liquid.
-
Remove the short vent needle first, followed by the gas inlet needle.
-
Seal the septum with parafilm for extra security.
-
Store the container in a cool, dark, and dry place.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the initial mobile phase composition to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for discolored samples.
Caption: Decision tree for selecting the appropriate storage method.
References
Validation & Comparative
A Comparative Analysis of Cis- and Trans-4-(Aminomethyl)cyclohexylamine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of the reactivity of cis- and trans-4-(aminomethyl)cyclohexylamine, two isomers whose stereochemistry profoundly influences their chemical behavior. While direct comparative kinetic data for these specific molecules is not extensively available in published literature, this guide extrapolates their expected reactivity based on well-established principles of conformational analysis and steric hindrance, supported by analogous experimental systems.
The differential reactivity of these isomers stems from their conformational preferences in the cyclohexane chair form. In the trans isomer, both the aminomethyl and the amino groups can reside in equatorial positions, minimizing steric strain and rendering them more accessible for chemical reactions. Conversely, the cis isomer is constrained to have one substituent in an equatorial position and the other in a more sterically hindered axial position. This fundamental stereochemical difference is the primary determinant of their reactivity profiles.
Theoretical Reactivity: A Stereochemical Perspective
The nucleophilicity of an amine, its ability to donate its lone pair of electrons to an electrophile, is a key measure of its reactivity. This property is governed by both electronic effects and steric accessibility. For the cis and trans isomers of 4-(aminomethyl)cyclohexylamine, the electronic environment of the nitrogen atoms is similar. Therefore, steric hindrance becomes the deciding factor in their comparative reactivity.
The trans isomer is predicted to be the more reactive of the two.[1] In its most stable diequatorial conformation, both the primary amine on the ring and the primary amine on the aminomethyl group are readily accessible to incoming electrophiles. In contrast, the cis isomer will always have one of its amine-containing substituents in a more sterically hindered axial position. This axial group experiences 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring, impeding the approach of reactants.
Quantitative Reactivity Comparison
While specific kinetic data for the acylation or alkylation of cis- and trans-4-(aminomethyl)cyclohexylamine is not readily found in the literature, a hypothetical competitive reaction can be designed to quantify their relative reactivity. The following table summarizes the expected outcomes based on established principles.
| Parameter | cis-4-(Aminomethyl)cyclohexylamine | trans-4-(Aminomethyl)cyclohexylamine | Rationale |
| Predicted Reaction Rate (k) | k_cis | k_trans | k_trans > k_cis due to lower steric hindrance of the equatorial amino and aminomethyl groups.[1] |
| Product Ratio in Competitive Reaction | Lower | Higher | The more reactive trans isomer will yield a greater proportion of the product when reacted with a limiting electrophile. |
| Conformational Stability | Less Stable | More Stable | The diequatorial conformation of the trans isomer minimizes steric strain. |
Experimental Protocols
To empirically determine the relative reactivity of the two isomers, a competitive acylation experiment can be performed. This method allows for a direct comparison of the nucleophilicity of the cis and trans isomers by having them compete for a limited amount of an electrophile.
Competitive Acylation of cis- and trans-4-(Aminomethyl)cyclohexylamine
Objective: To determine the relative reactivity of cis- and trans-4-(aminomethyl)cyclohexylamine by measuring the product ratio in a competitive acylation reaction.
Materials:
-
cis-4-(aminomethyl)cyclohexylamine
-
trans-4-(aminomethyl)cyclohexylamine
-
Acetyl chloride (or another suitable acylating agent)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Internal standard (e.g., dodecane) for GC analysis
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Amine Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of cis- and trans-4-(aminomethyl)cyclohexylamine in anhydrous DCM (20 mL).
-
Addition of Base and Internal Standard: Add a non-nucleophilic base, such as triethylamine (2.2 mmol), to scavenge the HCl produced during the reaction. Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane) for quantitative analysis.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring vigorously, slowly add a solution of acetyl chloride (0.9 mmol, as the limiting reagent) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction Quenching: After stirring for a predetermined time (e.g., 1 hour) at 0°C, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS. Identify the peaks corresponding to the unreacted isomers and the acylated products of both the cis and trans isomers.
-
Quantification: Determine the relative amounts of the acylated products by integrating the respective peak areas relative to the internal standard. The ratio of the products will be indicative of the relative reactivity of the two isomers.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the reactivity of the cis and trans isomers.
Caption: Logical workflow for the comparative analysis of cis- and trans-4-(aminomethyl)cyclohexylamine reactivity.
Conclusion
The stereochemical arrangement of functional groups on a cyclohexane ring has a profound impact on molecular reactivity. In the case of this compound, the trans isomer is predicted to be significantly more reactive than its cis counterpart due to the sterically favorable diequatorial conformation of its amino groups. This theoretical understanding, grounded in the principles of conformational analysis, provides a strong basis for selecting the appropriate isomer in synthetic design. The provided experimental protocol offers a clear and robust method for quantifying this reactivity difference, enabling researchers to make data-driven decisions in their synthetic endeavors. For professionals in drug development, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions.
References
A Comparative Guide to 4-(Aminomethyl)cyclohexylamine and Other Diamines in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polymer chemistry, the selection of monomers is a critical determinant of the final properties and performance of the resulting material. Diamines, as fundamental building blocks in the synthesis of polyamides and as curing agents for epoxy resins, play a pivotal role in tailoring polymer characteristics. This guide provides an objective comparison of 4-(aminomethyl)cyclohexylamine against other commonly used diamines, including the aliphatic hexamethylene diamine, the cycloaliphatic isophorone diamine, and the aromatic-aliphatic m-xylylenediamine. By examining their performance in polymerization, supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions in material design and development.
Introduction to Diamines in Polymerization
Diamines are characterized by the presence of two amine functional groups, which allows them to react with difunctional monomers, such as dicarboxylic acids or their derivatives, to form long polymer chains. The structure of the diamine, particularly the nature of the hydrocarbon backbone connecting the two amine groups, significantly influences the properties of the resulting polymer. Key structural features of the diamines discussed in this guide are:
-
This compound (BACM): A cycloaliphatic diamine with a primary amine and a primary aminomethyl group attached to a cyclohexane ring. Its structure offers a combination of flexibility and rigidity.
-
Hexamethylene diamine (HMDA): A linear aliphatic diamine that is a key component of many commercial polyamides, such as Nylon 6,6. It imparts flexibility to the polymer chain.
-
Isophorone diamine (IPDA): A cycloaliphatic diamine with a more complex, asymmetrical ring structure containing both primary and secondary amine groups (though typically used as a primary diamine precursor). It is known for imparting high glass transition temperatures and good weatherability.
-
m-Xylylenediamine (MXDA): An aromatic-aliphatic diamine containing a benzene ring, which provides rigidity and thermal stability to the polymer backbone.
The choice among these and other diamines depends on the desired balance of properties in the final polymer, including thermal stability, mechanical strength, chemical resistance, and processability.
Performance in Polyamide Synthesis
Polyamides, commonly known as nylons, are formed through the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative. The properties of the resulting polyamide are directly influenced by the structure of both the diamine and the diacid.
Comparative Data on Polyamide Properties
While direct, side-by-side comparative data for polyamides synthesized from this compound and the other selected diamines with the same diacid is limited in publicly available literature, we can infer performance based on the structural characteristics and data from similar systems. The following table summarizes expected and reported properties for polyamides synthesized with various diamines and a common diacid like adipic acid.
| Property | Polyamide from this compound (Expected) | Polyamide from Hexamethylene Diamine (Nylon 6,6) | Polyamide from Isophorone Diamine | Polyamide from m-Xylylenediamine |
| Glass Transition Temperature (Tg) | Moderate to High | ~50-80 °C | High (~150-180 °C) | High (~120-150 °C) |
| Melting Temperature (Tm) | Moderate to High | ~265 °C[1] | Amorphous (no distinct Tm) | ~240-250 °C |
| Tensile Strength | High | High (e.g., ~80 MPa) | High | Very High |
| Tensile Modulus | High | Moderate | High | Very High |
| Solubility | Good in polar aprotic solvents | Limited | Good in a range of solvents | Limited |
| Water Absorption | Moderate | High | Low | Low |
Note: The properties for the polyamide from this compound are estimations based on its cycloaliphatic structure and require experimental verification for specific diacid pairings.
The cycloaliphatic nature of this compound is expected to impart a higher glass transition temperature compared to the linear aliphatic HMDA, leading to better dimensional stability at elevated temperatures. The presence of the cyclohexane ring can also enhance the rigidity and mechanical strength of the resulting polyamide. Compared to the more sterically hindered and asymmetric IPDA, BACM might offer different chain packing and crystallinity, influencing the melting behavior and solubility. MXDA, with its aromatic ring, generally yields polyamides with the highest thermal stability and mechanical properties among this group.
Performance as Epoxy Curing Agents
In epoxy resin systems, diamines act as curing agents or hardeners. The amine groups react with the epoxide groups of the resin to form a cross-linked, three-dimensional network. The structure of the diamine significantly affects the curing process and the final properties of the thermoset.
Comparative Data on Cured Epoxy Properties
The performance of these diamines as epoxy curing agents is better documented, particularly for cycloaliphatic amines.
| Property | Epoxy Cured with this compound (BACM) | Epoxy Cured with Hexamethylene Diamine (HMDA) | Epoxy Cured with Isophorone Diamine (IPDA) | Epoxy Cured with m-Xylylenediamine (MXDA) |
| Glass Transition Temperature (Tg) | High | Moderate | High (~150-180 °C) | High (~140-160 °C) |
| Heat Deflection Temperature (HDT) | High | Moderate | High | High |
| Tensile Strength | High | Moderate | High | Very High |
| Flexural Strength | High | Moderate | High | Very High |
| Chemical Resistance | Excellent | Good | Excellent | Excellent |
| Pot Life | Moderate | Short | Long | Moderate |
| Curing Temperature | Ambient to Elevated | Ambient | Ambient to Elevated | Ambient to Elevated |
Epoxy resins cured with this compound are expected to exhibit high thermal stability and mechanical strength, characteristic of cycloaliphatic amine curing agents. The presence of the cyclohexane ring enhances the rigidity of the cross-linked network, leading to a high glass transition temperature and good performance at elevated temperatures. Compared to HMDA, BACM would likely provide a higher Tg and better chemical resistance. Isophorone diamine is a well-established cycloaliphatic curing agent known for imparting excellent thermal and mechanical properties, and BACM is expected to offer a competitive performance profile. m-Xylylenediamine, with its aromatic character, provides excellent thermal and chemical resistance, often at the cost of a more brittle final product compared to cycloaliphatic systems.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for polyamide synthesis and epoxy curing.
Polyamide Synthesis via Solution Polycondensation
This method is suitable for laboratory-scale synthesis and allows for good control over the polymerization process.
-
Monomer and Solvent Preparation: Ensure the diamine, dicarboxylic acid (or diacid chloride), and solvent (e.g., N-methyl-2-pyrrolidone, NMP) are pure and dry. The presence of water can interfere with the polymerization and limit the achievable molecular weight.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diamine in the solvent under a nitrogen atmosphere.
-
Addition of Diacid: Slowly add an equimolar amount of the diacid chloride to the stirred diamine solution. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.
-
Polymerization: After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 80-150 °C) and stirred for several hours to ensure complete polymerization. The viscosity of the solution will increase as the polymer chains grow.
-
Precipitation and Purification: Once the polymerization is complete, the polymer is isolated by pouring the viscous solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide. The precipitated polymer is then collected by filtration, washed thoroughly to remove unreacted monomers and solvent, and dried under vacuum.
Epoxy Resin Curing
This protocol outlines the basic steps for curing an epoxy resin with a diamine hardener.
-
Resin and Curing Agent Preparation: The epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) and the diamine curing agent are weighed accurately according to the stoichiometric ratio, which is determined by the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: The resin and curing agent are thoroughly mixed at room temperature until a homogeneous mixture is obtained. It is important to avoid entrapping air bubbles during mixing.
-
Casting and Curing: The mixture is then poured into a mold or applied as a coating. The curing can be carried out at ambient temperature or at an elevated temperature, depending on the reactivity of the diamine and the desired properties of the final product. The curing schedule (temperature and time) has a significant impact on the degree of cross-linking and the final properties.
-
Post-Curing: For many high-performance applications, a post-curing step at a temperature above the glass transition temperature of the material is performed to ensure the completion of the curing reaction and to maximize the thermal and mechanical properties.
Visualizing the Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the polymerization processes and the relationships between diamine structure and polymer properties.
Caption: A typical workflow for the synthesis of polyamides via solution polycondensation.
Caption: The general workflow for curing an epoxy resin with a diamine hardener.
Caption: The relationship between diamine structure and key polymer properties.
Conclusion
The selection of a diamine for polymerization is a multifaceted decision that requires a thorough understanding of the structure-property relationships. This compound, with its cycloaliphatic structure, presents a compelling option for applications requiring a balance of thermal stability, mechanical strength, and processability. While direct comparative data is still emerging, its structural characteristics suggest it can be a valuable monomer for producing high-performance polyamides and a robust curing agent for epoxy resins, offering an alternative to both linear aliphatic and more complex cycloaliphatic or aromatic diamines. Further experimental investigation is warranted to fully elucidate its performance profile across a range of polymer systems and to enable its effective utilization in the development of advanced materials for diverse applications, including those in the demanding fields of scientific research and drug development.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(Aminomethyl)cyclohexylamine Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-(Aminomethyl)cyclohexylamine is crucial in various stages of pharmaceutical development and quality control. Due to its chemical properties, specifically the presence of two primary amine groups and the lack of a significant chromophore, direct analysis can be challenging.[1][2] This guide provides an objective comparison of two common analytical approaches for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
The validation of analytical methods is a regulatory requirement and a scientific necessity to ensure data accuracy, reliability, and consistency.[1][3] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[3][4]
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of amine compounds.[1] Often, these techniques are coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the low UV absorbance and high polarity of many amines, a derivatization step is frequently required to improve their chromatographic behavior and detectability.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Principle | Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1] | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] |
| Derivatization | Required to introduce a chromophore or fluorophore for UV or fluorescence detection, and to improve chromatographic retention.[1][2] | Often required to increase volatility and thermal stability, and to improve peak shape.[5][6] |
| Typical Detector | UV-Vis or Fluorescence Detector | Mass Spectrometer (MS) |
| Selectivity | Good, can be enhanced by choice of derivatization agent and detection wavelength. | Excellent, mass spectrometer provides high selectivity based on mass-to-charge ratio.[1] |
| Sensitivity | Good to excellent, especially with fluorescence detection. | Excellent, particularly with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[7] |
| Sample Volatility | Not a limiting factor. | Analyte must be volatile or made volatile through derivatization. |
| Typical LOQ | ng/mL to low µg/mL range. | pg/mL to ng/mL range. |
| Matrix Effects | Can be significant, requiring careful sample preparation and use of internal standards.[8] | Can also be present, but often mitigated by the selectivity of the MS detector.[7] |
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for the two compared techniques.
Method 1: HPLC with Pre-column Derivatization (Dansyl Chloride) and UV/Fluorescence Detection
This method involves the reaction of this compound with dansyl chloride to form a fluorescent derivative that can be readily detected.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M HCl in 30% methanol) to prepare a stock solution of known concentration.[9]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent.
2. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetone and a borate buffer (pH ~9.5).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) in the dark to ensure complete derivatization.[10]
-
Quench the reaction by adding a reagent like sodium hydroxide or a primary amine solution.[9]
-
Filter the derivatized solution through a 0.45 µm filter before injection.[1]
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm) or UV detector (~254 nm).
4. Data Analysis:
-
Quantify the derivatized this compound by comparing its peak area or height to the calibration curve generated from the derivatized standards.[1]
Method 2: GC-MS with Derivatization (N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
This method increases the volatility of this compound by replacing the active hydrogens on the amine groups with trimethylsilyl (TMS) groups.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., pyridine or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the this compound from the sample matrix and dissolve it in an anhydrous aprotic solvent. Ensure the sample is free of water.[5]
2. Derivatization Procedure:
-
To a known volume of the standard or sample solution in a GC vial, add the derivatizing reagent, BSTFA (with or without a catalyst like 1% TMCS).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the solution to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250-280°C.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold.
-
MS Conditions:
4. Data Analysis:
-
Identify the TMS-derivatized this compound by its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve.
Validation Data Summary
The following table summarizes typical quantitative validation data for the two proposed methods, based on performance characteristics observed for similar amine analyses in the literature.
| Validation Parameter | HPLC-UV/FLD (Dansyl-Cl Derivatization) | GC-MS (BSTFA Derivatization) |
| Linearity (R²) | > 0.999[12] | > 0.995 |
| Accuracy (% Recovery) | 95 - 105%[11] | 90 - 110% |
| Precision (RSD) | < 2%[11] | < 10%[13] |
| LOD | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL[12] | 0.005 - 0.05 µg/mL[12] |
| Specificity | High, dependent on chromatographic separation from other derivatized compounds. | Very high, based on unique retention time and mass fragmentation pattern. |
Visualizing the Validation Workflow
A robust analytical method validation process follows a structured workflow to ensure all key parameters are assessed.
Caption: A typical workflow for analytical method validation.
Conclusion
The validation of analytical methods for quantifying this compound requires careful consideration of the analyte's properties. Both HPLC with pre-column derivatization and GC-MS with derivatization are viable and powerful techniques. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC with fluorescence detection offers excellent sensitivity and is well-suited for routine quality control, while GC-MS provides superior selectivity and is ideal for complex matrices and confirmatory analysis. Regardless of the chosen technology, a rigorous validation process is essential to generate reliable and defensible scientific data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. wjarr.com [wjarr.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. h-brs.de [h-brs.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 12. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 13. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Cyclohexylamine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against metal degradation, corrosion inhibitors are indispensable tools. Among the diverse array of available chemical sentinels, amine-based compounds, particularly those featuring a cyclohexyl moiety, have garnered significant attention for their efficacy. This guide provides a comparative performance analysis of cyclohexylamine-based corrosion inhibitors, with a focus on their effectiveness in acidic environments.
Due to a scarcity of published data on 4-(Aminomethyl)cyclohexylamine as a corrosion inhibitor, this guide will focus on the performance of structurally related and commercially significant cyclohexylamine derivatives: Cyclohexylamine (CHA) and Dicyclohexylamine (DCHA). Their performance will be contextualized against other amine-based inhibitors to provide a broader understanding of their relative strengths and weaknesses. This comparison is supported by experimental data from weight loss and electrochemical studies.
Quantitative Performance Comparison
The efficacy of a corrosion inhibitor is most accurately gauged through quantitative measures of its ability to reduce the rate of corrosion on a metal surface. The following tables summarize key performance data for Cyclohexylamine and Dicyclohexylamine in acidic media, primarily on mild and carbon steel.
Table 1: Corrosion Inhibition Efficiency of Cyclohexylamine-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| Cyclohexylamine (CHA) | Mild Steel | 0.1 N H₂SO₄ | 1000 ppm | Not Specified | 81.06 | Weight Loss, EIS, Potentiodynamic Polarization |
| Dicyclohexylamine (DCHA) | API X80 Carbon Steel | CO₂-saturated 1% NaCl + 200 ppm Acetic Acid | Not Specified | 20 | 39.61 | Potentiodynamic Polarization |
| Dicyclohexylamine (DCHA) | API X80 Carbon Steel | CO₂-saturated 1% NaCl + 200 ppm Acetic Acid | Not Specified | 35 | 34.03 | Potentiodynamic Polarization |
| Dicyclohexylamine (DCHA) | API X80 Carbon Steel | CO₂-saturated 1% NaCl + 200 ppm Acetic Acid | Not Specified | 45 | 13.98 | Potentiodynamic Polarization |
Table 2: Comparative Performance with Other Amine-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| n-Methyldiethanolamine | API X80 Carbon Steel | CO₂-saturated 1% NaCl + 200 ppm Acetic Acid | Not Specified | 20 | 34.53 | Potentiodynamic Polarization |
| n-Methyldiethanolamine | API X80 Carbon Steel | CO₂-saturated 1% NaCl + 200 ppm Acetic Acid | Not Specified | 35 | 15.30 | Potentiodynamic Polarization |
| n-Methyldiethanolamine | API X80 Carbon Steel | CO₂-saturated 1% NaCl + 200 ppm Acetic Acid | Not Specified | 45 | 6.26 | Potentiodynamic Polarization |
| Polyester Aliphatic Amine | Carbon Steel | Formation Water | 200 ppm | Not Specified | 86-96 | Weight Loss, Tafel, Polarization Resistance |
Experimental Protocols
The data presented in this guide is derived from established corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
-
Coupon Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of grit papers, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the addition of the inhibitor at various concentrations.
-
Exposure: The coupons are immersed for a specified duration (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific inhibited acid solution), rinsed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup connected to a potentiostat.
1. Potentiodynamic Polarization:
-
Electrode Preparation: A mild steel specimen serves as the working electrode, with a platinum or graphite electrode as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The working electrode is prepared by polishing, cleaning, and rinsing as described for the weight loss method.
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves. The inhibition efficiency is calculated using the i_corr values: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
2. Electrochemical Impedance Spectroscopy (EIS):
-
Setup and Stabilization: The three-electrode cell is set up as for potentiodynamic polarization, and the system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting current and phase angle are measured.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Mechanism of Action and Visualizations
The primary mechanism by which amine-based inhibitors protect against corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can be either physical (physisorption) or chemical (chemisorption).
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the protonated amine molecules.
-
Chemisorption: Involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms.
The structure of the amine, including the presence of alkyl groups and the overall steric hindrance, plays a crucial role in its adsorption behavior and, consequently, its inhibition efficiency.
Caption: General mechanism of amine-based corrosion inhibition.
Caption: Experimental workflow for corrosion inhibitor evaluation.
A Comparative Guide to the Structural and Physicochemical Properties of 4-(Aminomethyl)cyclohexylamine and Related Cycloaliphatic Amines
Introduction
Cycloaliphatic amines are a pivotal class of chemical intermediates, finding extensive application as curing agents for epoxy resins, building blocks in active pharmaceutical ingredients (APIs), and as monomers for specialty polyamides. Their rigid cycloaliphatic structure imparts unique properties to the final products, including high thermal stability, excellent mechanical strength, and superior chemical resistance. This guide provides a detailed structural and physicochemical comparison of this compound with other relevant cycloaliphatic amines, namely 1,2-diaminocyclohexane, 1,3-diaminocyclohexane, 1,4-diaminocyclohexane, and isophorone diamine. This objective comparison, supported by experimental data and methodologies, is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable amine for their specific application.
Structural and Stereochemical Comparison
The spatial arrangement of the amine functional groups on the cyclohexane ring significantly influences the physical and chemical properties of these molecules. The chair conformation of the cyclohexane ring dictates that substituents can be in either axial or equatorial positions. The relative orientation of the amino groups gives rise to cis and trans diastereomers, which can have markedly different properties.
This compound contains two primary amine groups with different steric environments: one is directly attached to the cyclohexane ring, and the other is a more flexible aminomethyl group. The cis isomer has both the amino and aminomethyl groups on the same side of the ring, while the trans isomer has them on opposite sides. In the most stable chair conformations, the bulky aminomethyl group will preferentially occupy an equatorial position.
1,2-, 1,3-, and 1,4-Diaminocyclohexane isomers differ in the substitution pattern of the two amino groups on the cyclohexane ring.
-
In 1,2-diaminocyclohexane , the amino groups are on adjacent carbons.
-
In 1,3-diaminocyclohexane , the amino groups are separated by a methylene group.
-
In 1,4-diaminocyclohexane , the amino groups are in a para-relationship.[1] For the trans-isomer of 1,4-diaminocyclohexane, the two amine groups are on opposite sides of the cyclohexane ring.[1]
Isophorone diamine (IPDA) is a cycloaliphatic diamine with the chemical name 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine. It is produced as a mixture of cis and trans stereoisomers and is characterized by its sterically hindered structure.[2]
Physicochemical Properties
The physicochemical properties of these amines, such as boiling point, melting point, density, and basicity (pKa), are crucial for determining their reactivity, handling, and performance in various applications. The following table summarizes the available quantitative data for these compounds.
| Compound | Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) | pKa (Predicted) |
| This compound | Mixture | 128.22[3] | 102-103 (at 15 Torr)[4] | - | ~0.93 | 10.7 (amine), 9.9 (aminomethyl) |
| 1,2-Diaminocyclohexane | Mixture | 114.19 | 192 | - | 0.931 | 10.1, 6.5 |
| 1,3-Diaminocyclohexane | Mixture | 114.19[5] | 194[6] | - | 0.95[6] | 10.70±0.70[6] |
| 1,4-Diaminocyclohexane | cis | 114.19 | - | - | - | 10.78±0.70[7] |
| trans | 114.19 | 197[8][9] | 68-72[10] | - | 10.78±0.70[7] | |
| Isophorone Diamine (IPDA) | Mixture | 170.30[11] | 247[11] | 10[11] | 0.922-0.924[2][12] | 10.57±0.70[12][13] |
Applications in Drug Development and Epoxy Curing
Drug Development: Synthesis of Tranexamic Acid
The trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, known as tranexamic acid, is an important antifibrinolytic agent used to control bleeding.[7] Its mechanism of action involves the inhibition of plasminogen activation to plasmin, a key enzyme in the dissolution of fibrin clots.[8][9][14][15] The synthesis of tranexamic acid highlights the stereochemical importance of the starting materials, where the trans configuration is crucial for its biological activity. A common synthetic route starts from 4-methylbenzonitrile.[7]
Epoxy Curing Agents
Cycloaliphatic amines are highly effective curing agents for epoxy resins, producing materials with high glass transition temperatures (Tg), excellent chemical resistance, and good mechanical properties.[16] The reactivity of the amine is influenced by its structure. Primary aliphatic amines are generally more reactive than those with more steric hindrance.[1][17] In this compound, the aminomethyl group is expected to be more reactive than the amine group directly attached to the sterically hindered cyclohexane ring. The choice of amine and its isomeric form can significantly impact the curing kinetics and the final properties of the cured epoxy network.[18]
References
- 1. quora.com [quora.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 13338-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. peerj.com [peerj.com]
- 7. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 9. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 14. droracle.ai [droracle.ai]
- 15. jicrcr.com [jicrcr.com]
- 16. partconsulting.com [partconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-(Aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes for the production of 4-(aminomethyl)cyclohexylamine, a valuable diamine intermediate in pharmaceutical and materials science. The routes discussed are:
-
Catalytic Hydrogenation of an Aromatic Precursor: A robust method involving the saturation of an aromatic ring.
-
Reduction of a Nitrile Precursor: A high-yielding approach starting from a cyanocyclohexane derivative.
-
Reductive Amination of a Ketone Precursor: A versatile route with potential for stereochemical control.
Each route is evaluated based on key performance indicators, and detailed experimental protocols are provided.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data for each synthetic route, offering a clear comparison of their respective advantages and disadvantages.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Nitrile Reduction | Route 3: Reductive Amination |
| Starting Material | 4-Aminobenzylamine | 4-Cyanocyclohexanecarboxamide | 4-Oxocyclohexanemethanamine |
| Key Reagents | H₂, Ruthenium on Carbon (Ru/C) | Raney® Nickel, KBH₄ | Sodium Triacetoxyborohydride |
| Typical Yield | >90% | ~93%[1] | 85-92%[2][3] |
| Purity | High (>98%) | High (>98%) | Good to High (Purification often required) |
| Reaction Temperature | 100 °C | Room Temperature to 40 °C[1] | Room Temperature |
| Reaction Pressure | 50 atm H₂ | Atmospheric | Atmospheric |
| Cis/Trans Selectivity | Typically favors the cis isomer, but can be influenced by catalyst and conditions. | Generally results in a mixture of isomers. | Can be controlled to favor either cis or trans isomer, especially with enzymatic methods.[4][5] |
| Key Advantages | High yield, atom economy. | Mild reaction conditions, high yield. | High stereoselectivity possible, mild conditions. |
| Key Disadvantages | High pressure required, potential for side reactions. | Use of pyrophoric Raney® Nickel. | Stoichiometric use of hydride reagent. |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 4-Aminobenzylamine
Principle: This method involves the complete reduction of the aromatic ring of 4-aminobenzylamine using a heterogeneous catalyst under hydrogen pressure. Ruthenium on carbon is a highly effective catalyst for this transformation.
Experimental Procedure:
-
A stainless steel autoclave is charged with 4-aminobenzylamine (1 equivalent) and 5% Ruthenium on carbon (10 mol%).
-
The autoclave is sealed and purged three times with nitrogen, followed by three purges with hydrogen gas.
-
The vessel is pressurized with hydrogen to 50 atm.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-16 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound.
Route 2: Reduction of 4-Cyanocyclohexanecarboxamide
Principle: This route utilizes a metal hydride to reduce the nitrile group of 4-cyanocyclohexanecarboxamide to a primary amine. The combination of Raney® Nickel and potassium borohydride provides an efficient and mild reduction system.[1]
Experimental Procedure:
-
To a flask containing a stirred suspension of Raney® Nickel (1.1 equivalents, washed with dry ethanol) in dry ethanol, 4-cyanocyclohexanecarboxamide (1 equivalent) is added.
-
Potassium borohydride (KBH₄, 4 equivalents) is added portion-wise over 30 minutes, maintaining the temperature below 30 °C.[1]
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is filtered to remove the Raney® Nickel, and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford this compound.
Route 3: Reductive Amination of 4-Oxocyclohexanemethanamine
Principle: This one-pot reaction involves the formation of an imine intermediate from 4-oxocyclohexanemethanamine and ammonia (or an ammonia source), followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride.[2]
Experimental Procedure:
-
4-Oxocyclohexanemethanamine (1 equivalent) is dissolved in a suitable solvent such as dichloromethane.
-
An ammonia source (e.g., ammonium acetate, 1.5 equivalents) is added, followed by acetic acid (1.2 equivalents) to catalyze imine formation. The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.[2]
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes.
Caption: Comparison of three synthetic pathways to this compound.
Caption: Decision workflow for selecting the optimal synthetic route.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of 4-(Aminomethyl)cyclohexylamine Derivatives as Antimicrobial Agents: A Comparative Guide
This guide, therefore, aims to provide a framework for the evaluation of such compounds by presenting generalized experimental protocols and conceptual diagrams based on common practices in antimicrobial drug discovery. The data presented in the tables are illustrative and derived from studies on structurally related cyclohexylamine compounds to offer a comparative perspective.
Comparative Efficacy of Cyclohexylamine Derivatives
Due to the lack of specific data for 4-(Aminomethyl)cyclohexylamine derivatives, this section presents a summary of the antimicrobial activity of other substituted cyclohexylamine and aminocyclohexane compounds to provide a contextual reference. These derivatives have shown a range of activities against both Gram-positive and Gram-negative bacteria.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Various Cyclohexylamine Derivatives
| Compound Class | Derivative Type | Gram-positive Bacteria (µg/mL) | Gram-negative Bacteria (µg/mL) | Reference |
| N,N-dibenzyl-cyclohexane-1,2-diamine | Substituted dibenzyl derivatives | 0.0005 - 32 | 0.0005 - 32 | General literature on cyclohexylamines |
| Aminomethylcyclines | Tetracycline derivatives with aminomethyl group | ≤0.06 - 2.0 | Not specified | General literature on aminomethylcyclines |
| Schiff Bases of Cyclohexylamine | Benzophenone & Dihydroxybenzophenone derivatives | Active | Active | [1] |
Note: The data in this table is intended for illustrative purposes and is based on findings for related but distinct chemical entities. Direct extrapolation to this compound derivatives is not recommended.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the antimicrobial efficacy of novel this compound derivatives. These protocols are based on established standards in microbiology.[2][3][4][5]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2][4][5]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][6][7][8][9]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compounds on the viability of mammalian cells.[1][10][11]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Potential Mechanisms of Action & Workflows
While the specific mechanism of action for this compound derivatives is uncharacterized, related amine-containing antimicrobials are known to act through various mechanisms, including membrane disruption and inhibition of essential cellular processes.[12][13][14][15][16] Another potential mechanism, given their cyclic amine structure, is the inhibition of bacterial quorum sensing.[17][18][19][20][21]
Below are conceptual diagrams illustrating a general antimicrobial drug discovery workflow and a hypothetical quorum sensing inhibition pathway.
References
- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aminer.org [aminer.org]
- 14. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 15. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Applications of small molecule activators and inhibitors of quorum sensing in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Cured Epoxy Resin Performance: Benchmarking 4-(Aminomethyl)cyclohexylamine Systems
For researchers and formulation scientists in advanced materials, the selection of a curing agent is a critical decision that dictates the final performance characteristics of an epoxy resin system. This guide provides a comparative benchmark of epoxy resins cured with 4-(Aminomethyl)cyclohexylamine, represented by its prevalent isomer 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC) , against other widely used amine hardeners.
The comparison focuses on two key alternatives:
-
Isophorone diamine (IPDA): A common cycloaliphatic amine known for its balanced properties.
-
m-Xylylenediamine (MXDA): An amine containing an aromatic ring, valued for its high chemical resistance and mechanical strength.
This analysis is based on performance data for systems cured with a standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), providing an objective baseline for evaluation.
Performance Data Comparison
The selection of a curing agent involves a trade-off between processing characteristics, thermomechanical properties, and chemical resistance. The following tables summarize the key performance indicators for each amine hardener.
Table 1: Curing Agent Physicochemical and Processing Properties
| Property | 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC) | Isophorone Diamine (IPDA) | m-Xylylenediamine (MXDA) |
| Type | Cycloaliphatic Amine | Cycloaliphatic Amine | Aromatic Ring-containing Amine |
| Molecular Weight ( g/mol ) | 142.2 | 170.3 | 136.2 |
| Amine Hydrogen Equivalent Wt. (AHEW) | 35.6 g/eq | 42.6 g/eq | 34.0 g/eq |
| Viscosity @ 25°C (mPa·s) | ~9 | ~18 | ~2 |
| Pot Life (300g mass @ 30°C) | ~22 min[1] | ~45 min[1] | Long, often requires heat |
| Cure Speed | Fast, even at low temperatures[2] | Moderate | Slow at RT, requires heat |
Table 2: Thermomechanical Properties of Cured DGEBA Epoxy Resin
| Property | Cured with 1,3-BAC | Cured with IPDA | Cured with MXDA |
| Glass Transition Temp. (Tg) by DSC | High, application dependent | ~138 - 158 °C[3] | ~100 - 150 °C (adduct dependent)[4] |
| Heat Deflection Temp. (HDT) | High | ~97 °C | Not widely reported for neat resin |
| Tensile Strength | High | ~44 MPa[5] | High |
| Flexural Strength | High | ~84 MPa[5] | High |
| Hardness (Shore D) | H (Pencil Hardness)[1] | ~86 | >80 (Adduct)[4] |
| UV Resistance / Color Stability | Excellent, non-yellowing[1][2] | Good | Fair, prone to yellowing |
Note: Data is compiled from various sources using standard DGEBA resins. Direct comparison should be qualified by reviewing specific test conditions in the cited literature.
Visualizing the Chemistry and Workflow
To clarify the underlying processes, the following diagrams illustrate the chemical curing reaction and the experimental workflow for performance evaluation.
References
- 1. mgc.co.jp [mgc.co.jp]
- 2. 1,3-BAC | Request Quote or Sample | Cycloaliphatic amine curative [tri-iso.com]
- 3. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexural Test Methods for Plastics: ASTM D790 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. store.astm.org [store.astm.org]
A Comparative Analysis of the Chelating Properties of 4-(Aminomethyl)cyclohexylamine Against EDTA and DTPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential chelating properties of 4-(Aminomethyl)cyclohexylamine against the well-established chelating agents Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). Due to a lack of published experimental data on the metal binding affinity of this compound, this document focuses on providing a framework for a comparative study. It includes a summary of the known chelating properties of EDTA and DTPA, a theoretical consideration of the chelating potential of this compound based on its structure, and detailed experimental protocols for researchers to conduct their own comparative analysis.
Introduction to Chelation and Stability Constants
Chelation is a process in which a molecule, known as a chelating agent or ligand, forms multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. The strength of this interaction is quantified by the stability constant (log K), a critical parameter in determining the efficacy of a chelating agent. A higher log K value signifies a more stable metal-ligand complex and a stronger binding affinity.
Overview of Established Chelating Agents: EDTA and DTPA
EDTA and DTPA are powerful aminopolycarboxylic acid chelating agents widely used in various industrial, medical, and research applications. Their ability to form stable complexes with a broad range of metal ions makes them effective in treating heavy metal poisoning, as contrast agents in medical imaging, and in preventing metal-catalyzed degradation in various formulations.[1][2]
DTPA, with its more complex structure featuring five carboxyl groups and three nitrogen atoms compared to EDTA's four carboxyl groups and two nitrogen atoms, generally exhibits a stronger binding capacity for heavy metals like iron and copper.[1][3] DTPA also demonstrates stability across a broader pH range than EDTA.[1]
Comparative Stability Constants of EDTA and DTPA
The following table summarizes the logarithm of the stability constants (log K) for EDTA and DTPA with several common divalent and trivalent metal ions. This data is essential for predicting the efficacy of these agents in chelating specific metals.
| Metal Ion | EDTA (log K) | DTPA (log K) |
| Ca²⁺ | 10.7 | 10.8 |
| Cu²⁺ | 18.8 | 21.5 |
| Fe²⁺ | 14.3 | 16.5 |
| Fe³⁺ | 25.1 | 28.6 |
| Pb²⁺ | 18.0 | 18.8 |
| Zn²⁺ | 16.5 | 18.4 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Theoretical Chelating Potential of this compound
While direct experimental data is unavailable, the chemical structure of this compound suggests potential chelating capabilities. It is a diamine with two primary amine groups attached to a cyclohexane ring. Diamine ligands are known to form stable chelate complexes with metal ions.[4][5] The flexible nature of the aminomethyl group and the stereochemistry of the cyclohexane ring could allow the two nitrogen atoms to coordinate with a metal ion, forming a stable chelate ring. Studies on similar structures, such as 1-(aminomethyl)cyclohexane acetic acid, have demonstrated the ability of cyclohexane-based ligands to form complexes with metal ions like lead(II).[6]
Further research is required to determine the stability constants of this compound with various metal ions and to understand how its chelating properties compare to established agents like EDTA and DTPA.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of the chelating properties of this compound with EDTA and DTPA, the following experimental protocols are provided.
Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex.[7][8][9]
Protocol:
-
Preparation of Equimolar Solutions: Prepare equimolar solutions of the metal salt (e.g., CuSO₄, FeSO₄) and the chelating agent (this compound, EDTA, or DTPA) in a suitable buffer.
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, keeping the total moles of metal and ligand constant in each sample. The mole fractions of the ligand should range from 0 to 1.
-
UV-Vis Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength can be determined by scanning the spectrum of a solution known to contain the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.
Caption: Workflow for Job's Method of Continuous Variation.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal-ligand complexes.[10][11][12]
Protocol:
-
Solution Preparation: Prepare solutions of the chelating agent, a standard acid (e.g., HCl), a standard base (e.g., NaOH), and the metal salt of interest in a constant ionic strength medium (e.g., 0.1 M KNO₃).
-
Titration Setup: Place a known volume and concentration of the chelating agent and the metal salt solution in a thermostated vessel. Use a calibrated pH electrode to monitor the hydrogen ion concentration.
-
Titration: Titrate the solution with the standardized base. Record the pH and the volume of titrant added at regular intervals.
-
Data Analysis: Plot the pH versus the volume of titrant added. The stability constants can be calculated from the titration curve using specialized software or by analyzing the formation function of the complex.
Caption: Workflow for Potentiometric Titration.
Logical Relationship for Comparative Study
The following diagram illustrates the logical flow for a comprehensive comparative study of these chelating agents.
Caption: Logical flow for the comparative study.
Conclusion
While this compound presents an interesting structural motif for potential chelation, a thorough experimental investigation is necessary to quantify its metal-binding properties. This guide provides the foundational information on established chelators and the detailed methodologies required for researchers to conduct a comprehensive comparative study. The provided protocols for UV-Vis spectrophotometry and potentiometric titration will enable the determination of metal-ligand stoichiometry and stability constants, allowing for a direct and quantitative comparison of this compound with EDTA and DTPA. Such a study would be a valuable contribution to the field of coordination chemistry and could inform the development of new chelating agents for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. issr.edu.kh [issr.edu.kh]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. google.com [google.com]
- 11. QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DFT studies on the conformational analysis of 4-(Aminomethyl)cyclohexylamine
A Comprehensive Guide to the Conformational Analysis of 4-(Aminomethyl)cyclohexylamine using Density Functional Theory (DFT) Studies
Understanding Conformational Isomers in 1,4-Disubstituted Cyclohexanes
The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the relative orientations of the aminomethyl and amino substituents. These substituents can be arranged in either a cis or trans configuration, each with distinct conformational preferences and energy profiles.
The most stable conformation for a substituted cyclohexane is the chair form, which minimizes both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the two possible chair conformations for the trans isomer are diequatorial and diaxial. Due to unfavorable 1,3-diaxial interactions that introduce steric strain, the diequatorial conformation is significantly more stable.[1] For the cis isomer, both chair conformations result in one axial and one equatorial substituent, leading to conformations of equal energy unless the substituents are different, in which case the conformer with the bulkier group in the equatorial position is favored.[2]
Comparative Analysis of cis and trans Isomers
A direct comparison of DFT-calculated energies for the conformers of this compound is not available in the current literature. However, based on the principles of conformational analysis and data from similar molecules like trans-4-aminocyclohexanol, we can predict the relative stabilities.[1]
Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)
| Isomer | Conformation | Substituent Positions | Predicted Relative Energy (kcal/mol) |
| trans | Chair | Diequatorial | 0.00 (most stable) |
| Chair | Diaxial | > 5.0 | |
| Twist-Boat | - | > 6.0 | |
| Boat | - | > 7.0 | |
| cis | Chair | Axial/Equatorial | Lower than diaxial trans |
| Chair | Equatorial/Axial | Lower than diaxial trans |
Note: These are illustrative values based on general conformational principles and data for analogous molecules. Actual values would require specific DFT calculations.
The diequatorial conformer of the trans isomer is expected to be the global energy minimum due to the minimization of steric hindrance.[1] The diaxial conformer would be significantly higher in energy. The two chair conformations of the cis isomer, having one axial and one equatorial group, would be of similar energy and more stable than the diaxial trans conformer.
Experimental and Computational Methodologies
A robust conformational analysis of this compound would involve a combination of experimental techniques and computational modeling.
Experimental Protocol: NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Spectral Analysis: The conformation can be determined by analyzing the coupling constants of the protons on the cyclohexane ring. Large coupling constants (typically > 10 Hz) are indicative of axial-axial couplings, while smaller coupling constants (typically < 5 Hz) suggest axial-equatorial or equatorial-equatorial couplings. For the diequatorial trans isomer, the protons on the carbons bearing the substituents would be axial and would exhibit a large axial-axial coupling to one of their neighboring axial protons.[1]
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide a quantitative measure of the relative stabilities of different conformers.
-
Structure Generation: Generate initial 3D structures for all possible conformers (diequatorial and diaxial chairs, as well as boat and twist-boat conformations) of both cis and trans isomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[3]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for more accurate relative energy differences. The relative energies of the conformers can then be compared to determine their relative populations at a given temperature.
Workflow for DFT Conformational Analysis
The following diagram illustrates a typical workflow for the computational conformational analysis of a substituted cyclohexane like this compound.
Caption: Workflow for DFT conformational analysis.
Conclusion
While direct experimental or computational studies on the conformational analysis of this compound are limited in the public domain, a comprehensive understanding of its likely conformational preferences can be achieved by applying established principles of stereochemistry and leveraging data from analogous molecules. The diequatorial chair conformation of the trans isomer is predicted to be the most stable conformer. A combined approach of NMR spectroscopy and DFT calculations would provide a definitive characterization of the conformational landscape of this molecule, which is essential for its application in drug design and development.
References
Safety Operating Guide
Proper Disposal of 4-(Aminomethyl)cyclohexylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 4-(Aminomethyl)cyclohexylamine, a flammable and corrosive compound that requires careful management.
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, is suspected of damaging fertility or the unborn child, and is harmful to aquatic life.[1][2] Adherence to strict disposal protocols is therefore critical.
Hazard and Personal Protective Equipment (PPE) Summary
Before handling or disposing of this compound, ensure all appropriate personal protective equipment is worn. The following table summarizes the key hazards and necessary PPE.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Flammable Liquid (Category 3)[1] | Antistatic footwear, flame-retardant clothing. |
| Acute Toxicity, Oral (Category 4)[1] | Wear protective gloves, and handle in a well-ventilated area or with respiratory protection. |
| Acute Toxicity, Dermal (Category 4)[1] | Wear protective gloves and clothing. |
| Skin Corrosion (Category 1B)[1] | Wear chemical-resistant gloves, apron, and full-face shield.[1][3] |
| Serious Eye Damage (Category 1)[1] | Wear tightly fitting safety goggles and a face shield.[1] |
| Reproductive Toxicity (Category 2)[1] | Obtain special instructions before use and wear appropriate PPE. |
| Harmful to Aquatic Life[1] | Prevent release to the environment. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in compliance with all local, state, and federal regulations.
1. Waste Collection:
-
Unused Product: Collect any unused this compound in its original container or a clearly labeled, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent materials from a spill, contaminated labware, and used PPE, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[3]
-
Ventilate the area.
-
Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or diatomaceous earth.[1][4]
-
Collect the absorbent material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Storage:
-
Store waste containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Ensure containers are tightly closed and stored in a designated hazardous waste accumulation area.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][2][5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not discharge this compound into the environment, including drains or waterways.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for 4-(Aminomethyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-(Aminomethyl)cyclohexylamine, ensuring user safety and proper management from acquisition to disposal. The following procedures are based on established safety data sheets and best practices for laboratory chemical handling.
Hazard Summary
This compound is a corrosive and flammable liquid that is harmful upon contact with skin or if swallowed.[1][2][3] It can cause severe skin burns and eye damage.[1][2][3] The vapor may be harmful if inhaled and can form explosive mixtures with air.[1][2][4] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The required PPE varies based on the laboratory activity.
| Activity | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Face shield (8-inch minimum)- Double-gloving (nitrile) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile or neoprene)- Respiratory protection (NIOSH-approved respirator with appropriate cartridges for organic vapors) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[2][5]
Safe Handling Workflow
A systematic workflow is essential to ensure safety and prevent contamination when handling this compound.
Operational Protocols
1. Preparation:
-
Don PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.
-
Verify Engineering Controls: Ensure that the chemical fume hood has a current certification and is functioning correctly. The work area should be clean and uncluttered.[6]
-
Assemble Materials: Gather all necessary equipment, including non-sparking tools, grounding straps, and appropriate containers.[2][4]
2. Handling and Solution Preparation:
-
Work in a Fume Hood: Conduct all procedures involving the opening of containers, weighing, and solution preparation within a certified chemical fume hood to control vapor inhalation.[6]
-
Prevent Static Discharge: Use grounding and bonding straps for all containers and receiving equipment to prevent the buildup of electrostatic charge, which could be an ignition source.[2][7]
-
Use Appropriate Tools: Employ only non-sparking tools to avoid ignition of flammable vapors.[2][4]
-
Weighing: When weighing the liquid, do so in a tared, sealed container to minimize exposure.
-
Solution Preparation: Slowly add the this compound to the solvent to prevent splashing.
-
Container Management: Keep the primary container tightly closed when not in use.[2]
3. Storage:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] The storage area should be designated for corrosive and flammable liquids.
-
Container Integrity: Ensure containers are tightly sealed and stored upright to prevent leakage.[2]
-
Incompatible Materials: Store separately from strong oxidizing agents and acids.[1][4]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area and eliminate all ignition sources.[1] Contain the spill using a non-combustible absorbent material (e.g., sand, earth).[2] Place the absorbed material into a sealed container for disposal.[8] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Do not use a water jet.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all disposable materials, including gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or excess chemical must also be disposed of as hazardous waste.
2. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Consult local, regional, and national regulations to ensure complete and accurate classification and disposal of the hazardous waste.[4] Do not pour down the drain.[2]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mgchemicals.com [mgchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
